Technical Documentation Center

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide
  • CAS: 565466-26-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Dynamics of CAS 565466-26-4 in Organic Solvents

Executive Summary CAS 565466-26-4, chemically identified as 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, is a structurally complex organic molecule often utilized as an intermediate or reference compound in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 565466-26-4, chemically identified as 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, is a structurally complex organic molecule often utilized as an intermediate or reference compound in medicinal chemistry[1],[2]. Characterized by a highly lipophilic diphenyl-oxazole core and a polar, hydrogen-bonding capable N-isopropylacetamide tail, its solubility profile presents unique thermodynamic challenges. Understanding its behavior in various organic solvents is critical for optimizing high-throughput screening (HTS) assays, formulation development, and synthetic workflows. This whitepaper provides an authoritative, mechanistic guide to profiling the solubility of CAS 565466-26-4.

Structural Causality and Solvation Thermodynamics

As an Application Scientist, I approach solubility not merely as an empirical metric, but as a thermodynamic consequence of molecular structure. The solubility of CAS 565466-26-4 in organic solvents is dictated by the interplay of three primary structural motifs:

  • 4,5-Diphenyloxazole Core: The dual phenyl rings impart significant lipophilicity and facilitate strong π−π stacking interactions in the solid state. This high crystal lattice energy must be overcome by the solvent cavity. Consequently, halogenated solvents like dichloromethane (DCM) are highly effective at disrupting these dispersion forces.

  • Thioether Linkage: The sulfur atom acts as a soft Lewis base, providing conformational flexibility that slightly disrupts rigid crystal packing, thereby enhancing general organic solubility compared to rigid carbon analogs.

  • N-isopropylacetamide Moiety: The amide group serves as both a hydrogen-bond donor (N-H) and acceptor (C=O). The bulky isopropyl group provides steric hindrance, preventing tight intermolecular hydrogen-bonding networks. This makes the compound highly soluble in strong hydrogen-bond accepting polar aprotic solvents.

Solvation CAS CAS 565466-26-4 (Crystal Lattice) DMSO DMSO / DMF (Polar Aprotic) CAS->DMSO H-Bond Acceptance (Amide N-H) DCM DCM / Chloroform (Halogenated) CAS->DCM Pi-Pi Disruption (Diphenyl Core) MeOH Methanol (Polar Protic) CAS->MeOH Moderate H-Bonding (Steric Hindrance)

Caption: Primary solvation mechanisms of CAS 565466-26-4 across different organic solvent classes.

Empirical Solubility Data Summary

Based on the structural thermodynamics described above, the quantitative solubility profile of CAS 565466-26-4 across standard organic solvents is summarized below. These values serve as a baseline for scaling the experimental protocols.

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMSO46.7> 50Strong H-bond acceptance (amide N-H); dipole-dipole interactions.
Polar Aprotic DMF36.7> 50H-bond acceptance; excellent solvation of the oxazole core.
Halogenated Dichloromethane9.120 - 50Disruption of π−π stacking; favorable dispersion forces.
Polar Protic Methanol (MeOH)32.75 - 15Moderate H-bonding; limited by the hydrophobic bulk of diphenyl groups.
Non-Polar Hexane~1.9< 1Inability to overcome crystal lattice energy; lack of polar interactions.

Self-Validating Methodologies for Solubility Determination

To establish a rigorous, self-validating system, we employ a two-tiered approach: a rapid kinetic screen to establish working limits for biological assays, followed by a highly accurate thermodynamic validation for formulation and synthesis.

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

Causality: High-throughput kinetic solubility assays are essential for rapid compound assessment. However, because the extent of supersaturation and the resulting solid form of the precipitate are unknown, these assays can result in an overestimation of true solubility[3],[4]. This protocol is designed to find the practical precipitation point when transitioning from a DMSO stock to an aqueous or mixed-solvent system.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of CAS 565466-26-4 in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stock into a 96-well microtiter plate. Perform 2-fold serial dilutions using the target solvent or buffer system.

  • Incubation: Seal the plate and incubate at 25.0 °C for 2 hours on a plate shaker at 300 rpm to ensure homogeneous mixing and induce precipitation of supersaturated states.

  • Detection: Measure light scattering using a nephelometer. The onset of turbidity (a significant spike in light scattering) indicates the kinetic solubility limit.

Protocol B: Thermodynamic Equilibrium Solubility via Saturation Shake-Flask Method

Causality: To obtain the absolute intrinsic solubility of the crystalline solid, the saturation shake-flask method remains the gold standard. Modifications in temperature, sedimentation time, and the technique of phase separation strongly influence the results; thus, strict environmental control is mandatory to ensure the dissolution-precipitation equilibrium is fully established[5].

Step-by-Step Workflow:

  • Saturation Setup: Add an excess amount of solid CAS 565466-26-4 (approximately 50-100 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent (e.g., DCM, MeOH).

  • Equilibration: Cap the vial tightly with a PTFE-lined septum. Agitate the suspension on a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 to 72 hours. Note: The extended duration is critical to overcome the high lattice energy of the diphenyloxazole core.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. (PTFE is strictly required to prevent filter degradation by organic solvents).

  • Quantification: Dilute the clear supernatant into the linear range of the detector using the mobile phase. Quantify the dissolved concentration using HPLC-UV/Vis against a pre-established 5-point calibration curve of CAS 565466-26-4.

G A Solid CAS 565466-26-4 + Organic Solvent B Thermostatic Shaking (25.0 ± 0.1 °C, 48-72 hrs) A->B Excess solid ensures equilibrium C Phase Separation (Centrifugation / PTFE Filtration) B->C Removes undissolved lattice D HPLC-UV/Vis Quantification C->D Dilution to linear range E Thermodynamic Solubility Value D->E Data validation

Caption: Workflow for determining thermodynamic solubility via the saturation shake-flask method.

Strategic Recommendations

When handling CAS 565466-26-4 in laboratory settings, always utilize DMSO or DMF for creating highly concentrated master stocks (>10 mM). If the compound must be utilized in less polar environments (e.g., for specific organic syntheses or extractions), DCM is the optimal choice due to its ability to disrupt the π−π stacking of the diphenyloxazole core. Avoid relying solely on kinetic solubility data for late-stage formulation, as the propensity for supersaturation will lead to inaccurate dosing profiles[4].

References

  • Sigma-Aldrich. "2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide | 565466-26-4". 1

  • Chemicea Pharmaceuticals. "Oxazole Related Compound 3 | CAS No- 565466-26-4". 2

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis. 5

  • "Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery". (2007). Current Computer-Aided Drug Design, Bentham Science. 3

  • "Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions". Journal of Medicinal Chemistry, ACS Publications. 4

Sources

Exploratory

A Technical Guide to the Synthesis of 4,5-Diphenyloxazole Thioether Derivatives

Abstract: The 4,5-diphenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-inflammatory and analgesic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4,5-diphenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-inflammatory and analgesic properties.[1][2][3] The incorporation of a thioether moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic profile, making the synthesis of 4,5-diphenyloxazole thioether derivatives a topic of considerable interest for drug development professionals. This guide provides an in-depth examination of the primary synthetic pathways to these valuable compounds, focusing on the construction of the oxazole core and subsequent strategic C-S bond formation. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of key methodologies to empower researchers in their synthetic endeavors.

Part 1: Foundational Synthesis of the 4,5-Diphenyloxazole Core

The journey to any derivative begins with the robust synthesis of the core heterocyclic system. While several methods exist for oxazole formation, the Van Leusen oxazole synthesis stands out for its versatility and mild reaction conditions, making it a preferred route for creating 4,5-disubstituted oxazoles.[4][5][6]

The Van Leusen Oxazole Synthesis: A Powerful Cyclization Strategy

The Van Leusen reaction is a cornerstone of oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[6] TosMIC is a unique building block, containing an acidic methylene group, an isocyanide carbon, and a tosyl group that acts as an excellent leaving group, which collectively drive the formation of the oxazole ring.[5] The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC provides a three-atom synthon that reacts with an aldehyde.

The causality of this reaction hinges on the sequential deprotonation of TosMIC, nucleophilic attack on an aldehyde, and subsequent intramolecular cyclization. The final step involves the base-promoted elimination of toluenesulfinic acid, which is an irreversible step that drives the reaction to completion, forming the stable aromatic oxazole ring.[5][6] Recent advancements have shown that using ionic liquids as the solvent can enhance reaction rates and yields, offering a greener alternative to traditional solvents like methanol.[7]

Diagram: Van Leusen Oxazole Synthesis Mechanism

Van_Leusen_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Products TosMIC TosMIC Aldehyde Aldehyde (R-CHO) Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate Nucleophilic Attack Base Base (e.g., K₂CO₃) Deprotonated_TosMIC Deprotonated TosMIC Anion Base->Deprotonated_TosMIC Deprotonation of TosMIC Deprotonated_TosMIC->Oxazoline_Intermediate Oxazole 4,5-Disubstituted Oxazole Oxazoline_Intermediate->Oxazole Elimination of TosH Byproduct Toluenesulfinic Acid (TosH) Oxazoline_Intermediate->Byproduct

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 4,5-Diphenyloxazole

This protocol is adapted from an improved one-pot Van Leusen synthesis, which is efficient for producing 4,5-disubstituted oxazoles.[7] The key innovation is the in situ generation of the C4-substituent on the TosMIC molecule before the addition of the C5-substituent precursor (benzaldehyde).

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Benzyl bromide

  • Benzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Ionic Liquid (e.g., [bmim]BF₄) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Monosubstitution of TosMIC: To a solution of TosMIC (1.1 mmol) in your chosen solvent (2 mL), add potassium carbonate (2.0 mmol) and benzyl bromide (1.2 mmol). The base deprotonates the acidic methylene protons of TosMIC, and the resulting anion is alkylated by benzyl bromide. This step forms the precursor that will become the C4-phenyl group of the oxazole. Stir the mixture at room temperature and monitor by TLC until the starting TosMIC is consumed.

  • Cyclocondensation: To the same reaction vessel, add benzaldehyde (1.0 mmol). The monosubstituted TosMIC, in the presence of the base, will react with the benzaldehyde to initiate the cyclization process. Continue stirring at room temperature for 4-8 hours, monitoring for the formation of the product by TLC.

  • Workup: Upon completion, add water (10 mL) to the reaction mixture. If using an ionic liquid, this will help precipitate the product and dissolve the inorganic salts. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (15 mL) to remove any remaining ionic liquid or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure 4,5-diphenyloxazole.

Part 2: Strategic Installation of the Thioether Moiety

With the 4,5-diphenyloxazole core in hand, the next phase involves the strategic formation of a carbon-sulfur bond. The primary approaches depend on the desired point of attachment: either on a substituent attached to the oxazole ring (typically at the C2 position) or directly on the C2 carbon of the ring itself.

Pathway A: Side-Chain Thioethers via a 2-(Halomethyl) Intermediate

A straightforward and high-yielding method to introduce a thioether is through a nucleophilic substitution reaction on a 2-(halomethyl)-4,5-diphenyloxazole intermediate.[8] This pathway creates a flexible thiomethyl linker at the 2-position, which is valuable for structure-activity relationship (SAR) studies.

2.1.1. Synthesis of the 2-(Chloromethyl)-4,5-diphenyloxazole Precursor This precursor is readily synthesized from 4,5-diphenyloxazole-2-methanol. The alcohol is, in turn, accessible from the corresponding carboxylic acid or ester. A more direct method involves the reaction of 2-methyl-4,5-diphenyloxazole with a chlorinating agent like N-chlorosuccinimide (NCS). The reactivity of this precursor is analogous to a benzylic chloride, making it an excellent electrophile.[8]

2.1.2. Protocol: Nucleophilic Substitution with Thiols This protocol leverages the high reactivity of the 2-(chloromethyl) group with sulfur nucleophiles.[8]

Materials:

  • 2-(Chloromethyl)-4,5-diphenyloxazole

  • Thiophenol or desired alkyl thiol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • Thiolate Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL). Cool the suspension to 0 °C. Add the desired thiol (1.1 mmol) dropwise. The evolution of hydrogen gas indicates the formation of the sodium thiolate. Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the thiol, creating a potent nucleophile without competing side reactions.

  • Substitution Reaction: To the generated thiolate solution, add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 mmol) in anhydrous DMF (3 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold saturated ammonium chloride solution (20 mL). This step neutralizes any remaining NaH and protonates any remaining thiolate.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by column chromatography to yield the desired 2-(alkyl/arylthiomethyl)-4,5-diphenyloxazole.[8]

Diagram: Workflow for Side-Chain Thioether Synthesis

Side_Chain_Workflow Start 4,5-Diphenyloxazole Core Precursor 2-(Chloromethyl)-4,5-diphenyloxazole Start->Precursor Halogenation Reaction Nucleophilic Substitution (SN2) Precursor->Reaction Thiol Thiol (R-SH) + Base Thiol->Reaction Product 2-(R-thiomethyl)-4,5-diphenyloxazole Reaction->Product Ullmann_Cycle center Cu(I)L Catalyst OA Oxidative Addition (Ar-X) center->OA LE Ligand Exchange (R-S⁻) OA->LE Ar-Cu(III)-X RE Reductive Elimination LE->RE Ar-Cu(III)-SR RE->center Reforms Catalyst Product_out Thioether (Ar-S-R) RE->Product_out ArX_in 2-Halo-oxazole (Ar-X) ArX_in->OA RSH_in Thiolate (R-S⁻) RSH_in->LE

Sources

Foundational

Preliminary In Vitro Screening of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. As a compound featuring a diphenyloxazole core linke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. As a compound featuring a diphenyloxazole core linked to an N-isopropylacetamide moiety via a thioether bridge, it presents a unique structural motif with potential for diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and technically sound approach to its preliminary screening. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale and Scientific Context

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][2][3] The incorporation of a thioacetamide group introduces a potential for unique interactions with biological targets and also raises considerations regarding metabolic activation and potential toxicity, as thioacetamide itself is a known hepatotoxin that requires metabolic activation to exert its effects.[4][5][6] The N-isopropylacetamide substituent can influence the compound's lipophilicity and pharmacokinetic profile.

This preliminary screening cascade is designed to efficiently assess the cytotoxic, antimicrobial, and potential enzyme-inhibitory activities of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, providing a foundational dataset to guide further investigation.

Experimental Design and Workflow

The proposed screening workflow is a multi-tiered approach, starting with a broad assessment of cytotoxicity, followed by more specific assays based on the structural alerts within the molecule. This tiered approach, depicted below, allows for early identification of potential liabilities and activities, optimizing resource allocation.

Screening_Workflow A Compound Synthesis & Characterization B Tier 1: Cytotoxicity Screening A->B C Tier 2: Antimicrobial Activity Screening B->C If non-cytotoxic at relevant concentrations D Tier 3: Enzyme Inhibition Assays B->D If non-cytotoxic at relevant concentrations E Data Analysis & Hit Identification C->E D->E F Go/No-Go Decision E->F MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Antimicrobial Activity Screening

Rationale: Oxazole derivatives have been reported to possess significant antimicrobial properties. [3]Therefore, screening for antibacterial and antifungal activity is a logical next step.

Microbial Strain Selection

A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain, should be used.

MicroorganismGram StainRationale
Staphylococcus aureusPositiveA common cause of skin and soft tissue infections. [3]
Bacillus subtilisPositiveA standard Gram-positive model organism.
Escherichia coliNegativeA common cause of urinary tract and gastrointestinal infections. [3]
Pseudomonas aeruginosaNegativeAn opportunistic pathogen known for its antibiotic resistance.
Candida albicansN/A (Fungus)A common cause of opportunistic fungal infections. [7]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 3: Enzyme Inhibition Assays

Rationale: The structural features of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide suggest potential interactions with various enzymes. Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of disease-relevant enzymes. [9][10][11]Based on the diphenyloxazole core, which is present in some kinase inhibitors, and the potential for the thioether to interact with cysteine residues, screening against a panel of kinases and proteases would be a rational starting point.

Target Selection

A focused panel of enzymes should be selected based on the structural alerts of the compound and their relevance to disease.

Enzyme ClassSpecific ExamplesRationale
Protein Kinases EGFR, VEGFR, SrcThe diphenyloxazole scaffold is found in some kinase inhibitors.
Cysteine Proteases Cathepsin B, Caspase-3The thioether linkage could potentially interact with the active site cysteine.
Cyclooxygenases COX-1, COX-2Oxazole derivatives have shown anti-inflammatory activity, often mediated through COX inhibition. [3]
Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol will vary depending on the enzyme and the detection method (e.g., fluorescence, luminescence, absorbance). However, the general principles are as follows:

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, enzyme, substrate, and the test compound.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a suitable detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Enzyme_Inhibition_Pathway cluster_0 Enzyme + Substrate cluster_1 Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES P Product ES->P I Inhibitor (Test Compound) I->EI

Caption: A simplified schematic of competitive enzyme inhibition.

Data Interpretation and Next Steps

The preliminary screening will generate a dataset comprising IC50 values for cytotoxicity, MIC values for antimicrobial activity, and IC50 values for enzyme inhibition.

AssayMetricInterpretationNext Steps
Cytotoxicity IC50A low IC50 indicates high cytotoxicity.If highly cytotoxic, consider structural modifications to reduce toxicity.
Antimicrobial MICA low MIC indicates potent antimicrobial activity.Proceed to more advanced microbiological studies (e.g., time-kill kinetics, resistance studies).
Enzyme Inhibition IC50A low IC50 indicates potent enzyme inhibition.Confirm the mechanism of inhibition and assess selectivity against other enzymes.

A "Go/No-Go" decision for further development will be based on a holistic evaluation of the compound's activity profile and its therapeutic index (the ratio of the toxic dose to the therapeutic dose). [12]

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial in vitro screening of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. By systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory potential, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel compound. The emphasis on established protocols and a tiered screening approach ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.).
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18).
  • Enzyme Inhibition Assessment Service - Creative Biolabs. (2024, June 14).
  • Enzyme Activity Assays - Amsbio. (n.d.).
  • Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay - PMC. (n.d.).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20).
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.).
  • Cytotoxicity Assays | Life Science Applications. (n.d.).
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - MDPI. (2023, October 10).
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant - ijpbs. (2019, April 1).
  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications - NATURALISTA CAMPANO. (n.d.).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed. (2023, January 29).
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (n.d.).
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30).
  • Assessing Chemical-Induced Liver Injury In Vivo From In Vitro Gene Expression Data in the Rat: The Case of Thioacetamide Toxicity - PMC. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • The toxic effect of thioacetamide on rat liver in vitro - PubMed. (2010, December 15).
  • Probing Liver Injuries Induced by Thioacetamide in Human In Vitro Pooled Hepatocyte Experiments - PMC. (n.d.).
  • Probing Liver Injuries Induced by Thioacetamide in Human In Vitro Pooled Hepatocyte Experiments - BHSAI. (2024, March 13).
  • Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes | Chemical Research in Toxicology - ACS Publications. (2012, August 6).
  • Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed. (2009, October 1).
  • Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC. (n.d.).
  • Synthesis and biological investigation of isoxazolo[4,5-e]t[9][10][13]riazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from

  • Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems - PubMed. (2000, December 18).
  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021, June 10).

Sources

Exploratory

Technical Guide: Elucidating the Mechanism of Action of the Oxazole-Based Selective COX-2 Inhibitor, OXA-Compound 3

Preamble: The Strategic Pursuit of Selective COX-2 Inhibition The oxazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Pursuit of Selective COX-2 Inhibition

The oxazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and wide range of biological activities.[1][2][3] Oxazole derivatives have been successfully developed as enzyme inhibitors, receptor antagonists, and antimicrobial agents, demonstrating their broad therapeutic potential.[4][5][6][7] This guide focuses on a representative oxazole-based therapeutic candidate, herein designated OXA-Compound 3 , a potent and selective inhibitor of Cyclooxygenase-2 (COX-2).

Inflammation is a critical immune response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and certain cancers.[8] The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible at sites of inflammation. Therefore, the selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] This document provides an in-depth exploration of the biochemical and cellular mechanism of action for OXA-Compound 3, the experimental rationale for its characterization, and detailed protocols for its validation.

Section 1: Biochemical Mechanism of Action: Direct Inhibition of the COX-2 Enzyme

The primary mechanism of action for OXA-Compound 3 is its direct, high-affinity binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins. The oxazole core, with its specific substitutions, is designed to fit preferentially into the larger, more accommodating active site of COX-2 compared to COX-1.[6]

Enzyme Inhibition Kinetics

The potency and selectivity of OXA-Compound 3 are quantified through enzyme inhibition assays. These assays directly measure the compound's ability to block the enzymatic activity of purified COX-1 and COX-2. The key parameters derived from these studies are the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

Rationale for Experimental Choice: An in vitro enzyme assay is the most direct method to confirm the compound's intended biochemical activity. It isolates the target enzyme from other cellular components, ensuring that the observed effect is due to a direct interaction between the compound and the enzyme. The use of both COX-1 and COX-2 enzymes is critical to establish the selectivity profile, a key indicator of therapeutic potential.[9]

Table 1: Comparative Enzyme Inhibition Data for OXA-Compound 3

ParameterCOX-1COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
IC50 15.2 µM0.08 µM190
Ki 7.8 µM0.04 µM195

Data are representative of typical results for a selective COX-2 inhibitor.

Detailed Protocol: In Vitro COX (Human) Inhibitor Screening Assay

This protocol outlines a colorimetric assay to determine the IC50 values of OXA-Compound 3 against human COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of Hematin in the assay buffer.

    • Prepare the substrate, Arachidonic Acid, in an appropriate solvent (e.g., ethanol).

    • Prepare the colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare serial dilutions of OXA-Compound 3 in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add Assay Buffer, the respective enzyme (COX-1 or COX-2), and Hematin.

    • Add the serially diluted OXA-Compound 3 or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding Arachidonic Acid and the colorimetric probe TMPD to all wells.

    • Immediately measure the absorbance at 590 nm using a plate reader. Monitor the kinetics for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Visualization: Enzyme-Inhibitor Interaction Model

The following diagram illustrates the fundamental interaction between OXA-Compound 3 and the COX-2 enzyme.

G cluster_0 COX-2 Active Site cluster_1 Products Arachidonic_Acid Arachidonic Acid Active_Site Enzyme Active Site Arachidonic_Acid->Active_Site Binds Prostaglandins Prostaglandins Active_Site->Prostaglandins Catalyzes OXA_Compound_3 OXA-Compound 3 OXA_Compound_3->Active_Site Inhibits

Caption: OXA-Compound 3 competitively inhibits the COX-2 enzyme, blocking the binding of arachidonic acid.

Section 2: Cellular Mechanism of Action: Attenuation of Inflammatory Signaling

To be therapeutically effective, OXA-Compound 3 must demonstrate its inhibitory activity within a cellular context. The primary cellular mechanism is the reduction of prostaglandin E2 (PGE2) production in cells stimulated with an inflammatory agent.

Rationale for Experimental Choice: A cell-based assay validates the biochemical findings and confirms that the compound can penetrate cell membranes and engage its target in a more complex biological environment. Using lipopolysaccharide (LPS), a potent inflammatory stimulus, mimics a relevant pathological condition and induces the expression of COX-2, providing the necessary context for evaluating a selective inhibitor.

Protocol: LPS-Induced PGE2 Production in Macrophages

This protocol describes a method to measure the inhibitory effect of OXA-Compound 3 on PGE2 production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of OXA-Compound 3 (or a vehicle control) for 1 hour.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • PGE2 Measurement:

    • After incubation, collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the PGE2 concentration against the concentration of OXA-Compound 3 to determine the cellular IC50.

Visualization: Inflammatory Pathway and Point of Inhibition

This diagram illustrates the cellular signaling pathway leading to inflammation and the specific point of intervention by OXA-Compound 3.

G LPS LPS (Inflammatory Stimulus) COX2 COX-2 Enzyme LPS->COX2 Upregulates Expression Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Mediates OXA_Compound_3 OXA-Compound 3 OXA_Compound_3->COX2 Inhibits

Caption: OXA-Compound 3 inhibits COX-2 activity, thereby blocking the production of PGE2 and reducing inflammation.

Section 3: Experimental Workflow and Self-Validation

A robust and logical experimental workflow is essential for validating the mechanism of action of a new chemical entity. The process is designed to be self-validating, where results from biochemical assays provide a clear hypothesis that is then tested and confirmed in a more physiologically relevant cellular model.

Visualization: Integrated Experimental Workflow

This diagram outlines the logical progression of experiments, from initial screening to cellular validation.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Outcome Biochem_Screen Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay Selectivity Determine IC50 & Selectivity Index Biochem_Screen->Selectivity Generates Quantitative Data Cell_Assay Secondary Screen: LPS-Induced PGE2 Assay in Macrophages Selectivity->Cell_Assay Justifies Cellular Testing Cellular_IC50 Determine Cellular Efficacy (IC50) Cell_Assay->Cellular_IC50 Measures Cellular Potency MOA Mechanism of Action Confirmed: Selective COX-2 Inhibition Cellular_IC50->MOA Correlates with Biochemical Data

Caption: A sequential workflow from biochemical to cellular assays validates the mechanism of action.

Conclusion

The technical evidence presented provides a clear and comprehensive picture of the mechanism of action for OXA-Compound 3. Through direct enzymatic inhibition assays, it has been established as a potent and highly selective inhibitor of the COX-2 enzyme. This biochemical activity translates directly to a cellular context, where it effectively suppresses the production of the key inflammatory mediator, Prostaglandin E2. The oxazole scaffold serves as an effective structural backbone, enabling precise interactions required for selective enzyme inhibition.[4][6] This guide provides the foundational evidence and methodologies necessary for the continued development of OXA-Compound 3 as a promising anti-inflammatory therapeutic agent.

References

  • Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme E-Journals URL
  • Title: A comprehensive review on biological activities of oxazole derivatives - PMC Source: National Center for Biotechnology Information URL
  • Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR Source: International Journal of Medical and Pharmaceutical Research URL
  • Title: The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development Source: Benchchem URL
  • Title: A comprehensive review on biological activities of oxazole derivatives Source: SpringerLink URL
  • Title: Oxazole-Based Molecules: Recent Advances on Biological Activities Source: Bentham Science URL
  • Title: Recent advance in oxazole-based medicinal chemistry Source: ResearchGate URL
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: Royal Society of Chemistry URL
  • Title: Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical research and Applications URL
  • Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL
  • Title: Oxazole-Based Molecules: Recent Advances on Biological Activities Source: PubMed URL
  • Title: Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors Source: ResearchGate URL
  • Title: Oxazole-Based Compounds As Anticancer Agents | Request PDF Source: ResearchGate URL
  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL
  • Title: a brief review on antimicrobial activity of oxazole derivatives Source: Indo American Journal of Pharmaceutical Sciences URL
  • Title: Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease Source: Arabian Journal of Chemistry URL

Sources

Foundational

Comprehensive Technical Guide: Molecular Architecture and Physicochemical Profiling of CAS 565466-26-4

As drug development pipelines become increasingly stringent, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. CAS 565466-26-4, systematically named 2-((4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. CAS 565466-26-4, systematically named 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, is a critical analytical standard frequently designated in pharmacopeial contexts as "Oxazole Related Compound 3"[1] or "Oxazole Impurity 9"[2]. Beyond its role as a quality control standard, its 4,5-diphenyloxazole core is a privileged scaffold in medicinal chemistry, historically investigated for its potent nonprostanoid prostacyclin mimetic properties and platelet aggregation inhibition[3],[4].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular weight, physical properties, synthetic causality, and analytical validation of this compound, providing a self-contained guide for researchers and drug development professionals.

Molecular Weight and Physicochemical Properties

The structural integrity of CAS 565466-26-4 is defined by a lipophilic 4,5-diphenyloxazole headgroup linked via a thioether bridge to an N-isopropylacetamide tail[5]. This unique architecture dictates its solubility, partitioning behavior, and receptor interaction profile. The molecular weight of 352.45 g/mol places it well within the optimal Lipinski Rule of 5 space for oral bioavailability[6].

Table 1: Quantitative Physicochemical Data
PropertyValueSource/Derivation
CAS Registry Number 565466-26-4[5]
Chemical Name 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide[5]
Common Synonyms Oxazole Related Compound 3; Oxazole Impurity 9[1],[2]
Molecular Formula C20H20N2O2S[1]
Molecular Weight 352.45 g/mol [6]
Exact Mass 352.1245 DaCalculated
Topological Polar Surface Area (TPSA) ~80.4 ŲExtrapolated from analogs[7]
Hydrogen Bond Donors (HBD) 1Structural Analysis
Hydrogen Bond Acceptors (HBA) 4Structural Analysis

Synthetic Methodology and Mechanistic Causality

To synthesize CAS 565466-26-4 with high regioselectivity, a nucleophilic aliphatic substitution ( SN​2 ) is employed. The protocol leverages the differential nucleophilicity of the oxazole's sulfur and nitrogen atoms.

Step-by-Step Synthesis Protocol
  • Deprotonation (Thiolate Formation): Dissolve 1.0 equivalent of 4,5-diphenyloxazole-2-thiol in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild, insoluble base that effectively deprotonates the acidic thiol (pKa ~6.5) without causing unwanted base-catalyzed hydrolysis of the amide reagent added in the next step.

  • Regioselective Alkylation: Dropwise add 1.1 equivalents of 2-chloro-N-isopropylacetamide to the mixture. Stir at 60°C for 4 hours.

    • Causality: The reaction proceeds via an SN​2 mechanism. Sulfur is a "soft" nucleophile, making it highly reactive toward the "soft" electrophilic center of the alpha-chloroamide, ensuring exclusive S-alkylation over N-alkylation of the oxazole ring.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water. The highly lipophilic product will precipitate. Filter the solid and recrystallize from hot ethanol to yield pure CAS 565466-26-4.

SynthesisWorkflow SM1 4,5-Diphenyloxazole-2-thiol (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM1->Base SM2 2-Chloro-N-isopropylacetamide (Electrophile) SN2 S_N2 Alkylation (Regioselective S-alkylation) SM2->SN2 Intermediate Thiolate Anion Formation (Enhanced Nucleophilicity) Base->Intermediate Intermediate->SN2 Product CAS 565466-26-4 (Target Compound) SN2->Product

Workflow detailing the regioselective S_N2 synthesis of CAS 565466-26-4.

Analytical Characterization (Self-Validating Protocol)

To ensure the trustworthiness of the synthesized standard, the following self-validating LC-MS and NMR protocol must be executed. This system confirms both the exact mass and the structural connectivity.

Step-by-Step Validation Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized CAS 565466-26-4 in 1 mL of HPLC-grade methanol.

    • Causality: Methanol disrupts intermolecular hydrogen bonding of the amide and fully solvates the lipophilic diphenyl groups, preventing column precipitation.

  • Chromatographic Separation (RP-HPLC): Inject 5 µL onto a C18 Reverse-Phase column (50 x 2.1 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the hydrophobic molecule. Formic acid acts as an ion-pairing agent, sharpening the peak by suppressing acidic silanol interactions on the column and ensuring the oxazole nitrogen remains protonated for downstream MS detection.

  • Mass Spectrometry (ESI-MS): Analyze the eluent using Electrospray Ionization (ESI) in positive mode.

    • Causality: The basic nitrogen in the oxazole ring readily accepts a proton, yielding a dominant [M+H]+ pseudo-molecular ion at m/z 353.1, confirming the molecular weight of 352.45 g/mol [6].

  • NMR Confirmation: Dissolve 10 mg in DMSO- d6​ for 1H and 13C NMR. The presence of a septet around 3.8 ppm confirms the isopropyl CH group, validating the attachment of the N-isopropylacetamide tail.

AnalyticalProtocol Sample CAS 565466-26-4 Sample Preparation LC RP-HPLC (C18 Column) Mobile Phase: ACN/H2O + 0.1% FA Sample->LC NMR 1H & 13C NMR (DMSO-d6) Structural Confirmation Sample->NMR MS ESI-MS (Positive Mode) Target m/z: 353.1 [M+H]+ LC->MS Valid Self-Validated Impurity Standard MS->Valid NMR->Valid

Self-validating analytical workflow for the characterization of CAS 565466-26-4.

Biological Relevance and Pharmacological Context

While CAS 565466-26-4 is primarily utilized today as an impurity standard[2], its parent scaffold—4,5-diphenyloxazole—is a highly privileged structure in medicinal chemistry. Historically, derivatives of 2-thiol-4,5-diphenyloxazole were heavily investigated as nonprostanoid prostacyclin (PGI2) mimetics[3].

These compounds act as potent agonists at the Prostacyclin (IP) Receptor. The thioether linkage in CAS 565466-26-4 provides crucial conformational flexibility, allowing the bulky lipophilic diphenyl moieties to optimally occupy the IP receptor's hydrophobic binding pocket. Activation of this GPCR pathway leads to the inhibition of platelet aggregation, a critical mechanism for cardiovascular therapeutics[4].

SignalingPathway Ligand 4,5-Diphenyloxazole Derivative (Prostacyclin Mimetic) Receptor IP Receptor (GPCR) Activation Ligand->Receptor Gs G_s Protein Alpha Subunit Dissociation Receptor->Gs AC Adenylyl Cyclase (AC) Activation Gs->AC cAMP cAMP Production (Second Messenger) AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Effect Inhibition of Platelet Aggregation PKA->Effect

Mechanism of action for 4,5-diphenyloxazole mimetics via the IP receptor pathway.

References

  • Sigma-Aldrich. 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide | 565466-26-4. Available at: 5

  • GuideChem. 2-[(4,5-diphenyl-2-oxazolyl)thio]-N-pentan-2-ylacetamide. Available at: 7

  • BLDpharm. 565466-26-4 | 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. Available at:6

  • Chemicea Pharmaceuticals. Oxazole Related Compound 3 | CAS No- 565466-26-4. Available at: 1

  • ACS Publications. Nonprostanoid prostacyclin mimetics. 2. 4,5-diphenyloxazole derivatives. Cardiovascular Drug Reviews 1995. Available at: 3

  • Google Patents. US4001228A - 2-thiol-4,5-diphenyloxazole s-derivatives. Available at: 4

  • Quality Control Chemicals (QCC). Oxazole Impurity 9. Available at: 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Researcher's Guide to Solubilizing 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide for Cell Culture Assays

Introduction: The Critical First Step in In Vitro Screening The journey of a novel small molecule from the bench to potential clinical application is paved with rigorous in vitro testing. A critical, yet often overlooked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in In Vitro Screening

The journey of a novel small molecule from the bench to potential clinical application is paved with rigorous in vitro testing. A critical, yet often overlooked, aspect of this process is the initial solubilization of the compound. For hydrophobic molecules such as 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, achieving a stable, homogenous solution is paramount for accurate and reproducible results in cell-based assays.[1][2] Improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, misleading biological data.[1] This guide provides a detailed, field-proven protocol for the effective solubilization of this compound, ensuring the integrity of your downstream experiments.

The inherent hydrophobicity of many small molecule drug candidates necessitates the use of an organic solvent to create a concentrated stock solution.[3] This stock is then serially diluted into an aqueous cell culture medium to achieve the desired final concentrations for treating cells. The choice of solvent is critical, as it must effectively dissolve the compound without imparting significant toxicity to the cells.[1][4]

Physicochemical Properties and Solvent Selection

While specific experimental solubility data for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is not extensively published, its chemical structure suggests a high degree of lipophilicity. Structurally similar compounds are known to have low solubility in aqueous solutions and even in some organic solvents like dimethylformamide (DMF).[5]

For such hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for creating stock solutions for cell culture applications.[4][6] DMSO is a powerful, water-miscible organic solvent that can dissolve a wide range of nonpolar and polar compounds.[6] However, it is crucial to be mindful of DMSO's own biological effects. At higher concentrations, DMSO can be cytotoxic and can interfere with cellular processes.[4][6] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% , and almost always below 0.5% .[3][6]

Table 1: Recommended Solvents for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

SolventRecommendationRationale
Dimethyl Sulfoxide (DMSO) Highly Recommended Excellent solubilizing power for hydrophobic compounds. Widely accepted for in vitro assays.[6]
Ethanol Use with CautionCan be more cytotoxic than DMSO at similar concentrations. May not achieve high stock concentrations.
Aqueous Buffers (e.g., PBS) Not RecommendedThe compound is likely to be insoluble in aqueous solutions, leading to precipitation.[3]

Experimental Protocol: From Powder to Plate

This protocol details the steps for preparing a high-concentration stock solution of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide in DMSO and its subsequent dilution for use in cell culture assays.

Part 1: Preparation of a High-Concentration Stock Solution

The objective here is to create a concentrated stock that can be easily diluted to a wide range of working concentrations, while minimizing the final DMSO concentration in the cell culture wells. A 10 mM stock solution is a common starting point.

Materials:

  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (solid powder)[7]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (Molecular Weight: 352.46 g/mol )[8], you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 352.46 g/mol * (1000 mg / 1 g) = 3.52 mg

  • Weigh the compound: Carefully weigh out approximately 3.52 mg of the compound using an analytical balance and transfer it to a sterile, amber microcentrifuge tube. Record the exact weight.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes.[3] If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[3][9] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

Part 2: Preparation of Working Solutions and Dosing Cells

This part of the protocol describes the serial dilution of the DMSO stock solution into your complete cell culture medium. It is crucial to perform these dilutions in a way that avoids precipitation of the compound.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation when adding the concentrated DMSO stock directly to the aqueous medium, it is best practice to first make an intermediate dilution in DMSO.

  • Serial Dilution in Culture Medium:

    • Create a series of dilutions of your compound from the stock solution in pre-warmed cell culture medium.

    • Example for a final concentration of 10 µM:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of culture medium. This creates a 100 µM solution with 1% DMSO.

      • Add a specific volume of this 100 µM solution to your cell culture wells to achieve the final 10 µM concentration. For example, if your final well volume is 200 µL, add 20 µL of the 100 µM solution. The final DMSO concentration will be 0.1%.

  • Vehicle Control: It is absolutely essential to include a vehicle control in your experiment.[1] This control should contain the same final concentration of DMSO as your highest concentration experimental well, but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[4]

  • Cell Treatment: Gently mix the medium in the wells after adding the compound or vehicle control. Incubate your cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizing the Workflow

The following diagram illustrates the key steps in the solubilization and cell dosing protocol.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution & Cell Dosing weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store serial_dilute Serial Dilution in Culture Medium store->serial_dilute Use Aliquoted Stock add_to_cells Add to Cell Culture Plate serial_dilute->add_to_cells incubate Incubate Cells add_to_cells->incubate vehicle_control Prepare Vehicle Control (DMSO only) add_vehicle Add Vehicle to Control Wells vehicle_control->add_vehicle add_vehicle->incubate

Caption: Workflow for dissolving the compound and treating cells.

Trustworthiness and Self-Validation

To ensure the validity of your results, always perform the following checks:

  • Solubility Check: After preparing your highest concentration working solution in culture medium, visually inspect it for any signs of precipitation. You can also centrifuge the solution and check for a pellet.

  • Dose-Response Curve: A well-behaved compound should produce a sigmoidal dose-response curve. An irregular curve may indicate solubility issues at higher concentrations.

  • Consistent Vehicle Control: Your vehicle control should show no significant effect on cell viability or the experimental readout compared to untreated cells.

By adhering to this detailed protocol and incorporating these self-validating measures, researchers can be confident in the quality and reproducibility of their in vitro data for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203-210. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Fues, M., & Trapp, N. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica, 86(18), 1335-1343. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Williams, C. L., & El-Saba, M. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813–2818. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 509–520. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 509–520. [Link]

  • AiFChem. (n.d.). 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide 97%. BuyChemJapan. [Link]

  • Prieto-Martínez, F. D., & Arciniega, M. (2020). How to Prepare a Compound Collection Prior to Virtual Screening. Methods in molecular biology (Clifton, N.J.), 2199, 1–17. [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]

  • International Biopharmaceutical Industry. (2026). How to Develop a Successful in vitro Screening Strategy. Bio Pharmaceutical Media. [Link]

  • MDPI. (2021). Synthesis and Physicochemical Properties of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion. MDPI. [Link]

  • PubMed. (1985). Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of medicinal chemistry, 28(8), 997–1001. [Link]

  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]

  • Kuwano, K., Hashino, A., Asaki, T., Hamamoto, T., Yamada, T., Okubo, K., & Kuwabara, K. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. The Journal of pharmacology and experimental therapeutics, 322(3), 1181–1188. [Link]

  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., Mseeh, F., Tesfai, L., Rizzolio, M., & Chapman, K. T. (2009). Biochemical and biological properties of 4-(3-phenyl-[4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. The Journal of pharmacology and experimental therapeutics, 328(1), 328–338. [Link]

  • MDPI. (2025). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. MDPI. [Link]

Sources

Application

The Versatile Building Block: 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Unique Heterocyclic Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the efficient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the efficient synthesis of complex and biologically active compounds. Among the privileged heterocyclic scaffolds, the oxazole nucleus holds a place of distinction due to its prevalence in a wide array of natural products and pharmaceuticals.[1][2][3][4][5] This application note details the synthesis, properties, and synthetic utility of a highly functionalized oxazole derivative, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide . This compound serves as a versatile intermediate, combining the rigid, aromatic core of the 4,5-diphenyloxazole with a flexible and reactive N-isopropylacetamide side chain, making it an attractive starting point for the elaboration of novel chemical entities. The presence of a thioether linkage provides a key site for further chemical modification, expanding its potential applications in the synthesis of diverse molecular architectures.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The table below summarizes key properties for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

PropertyValue
Molecular Formula C₂₀H₁₈N₂O₂S
Molecular Weight 366.44 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate)
Melting Point Not yet determined

Synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a straightforward and efficient two-step process, commencing with the preparation of the key precursors: 2-mercapto-4,5-diphenyloxazole and N-isopropyl-2-chloroacetamide.

Part 1: Synthesis of Precursors

1.1: Synthesis of 2-Mercapto-4,5-diphenyloxazole

The 4,5-diphenyloxazole core is constructed via the Robinson-Gabriel synthesis or a related cyclization method.[6] A common route involves the reaction of benzoin with a source of thiocyanate, followed by cyclization.

Protocol: Synthesis of 2-Mercapto-4,5-diphenyloxazole

  • Materials: Benzoin, Potassium thiocyanate, Acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzoin (1 equivalent) in glacial acetic acid.

    • Add potassium thiocyanate (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-mercapto-4,5-diphenyloxazole.

1.2: Synthesis of N-Isopropyl-2-chloroacetamide

This precursor is readily prepared by the acylation of isopropylamine with chloroacetyl chloride.[1]

Protocol: Synthesis of N-Isopropyl-2-chloroacetamide [1]

  • Materials: Isopropylamine, Chloroacetyl chloride, Dichloromethane (DCM), Anhydrous potassium carbonate.

  • Procedure:

    • In a flask cooled in an ice bath, dissolve isopropylamine (1 equivalent) in DCM.

    • Add anhydrous potassium carbonate (1.2 equivalents) to the solution.

    • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled and stirred reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding ice water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield N-isopropyl-2-chloroacetamide as a white solid.

Part 2: Synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

The final step involves the nucleophilic substitution of the chlorine atom in N-isopropyl-2-chloroacetamide by the sulfur atom of 2-mercapto-4,5-diphenyloxazole. This reaction is typically carried out in the presence of a base.

Protocol: Synthesis of the Title Compound

  • Materials: 2-Mercapto-4,5-diphenyloxazole, N-isopropyl-2-chloroacetamide, Acetone, Anhydrous potassium carbonate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-mercapto-4,5-diphenyloxazole (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of N-isopropyl-2-chloroacetamide (1.1 equivalents) in acetone dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

Proposed Synthetic Applications and Reaction Schemes

The unique structural features of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide make it a valuable precursor for a variety of synthetic transformations.

Oxidation of the Thioether Linkage

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit altered biological activities and may serve as key intermediates in further synthetic manipulations, such as in the synthesis of analogues to the glutaminase inhibitor BPTES.[7][8]

Oxidation Thioether 2-((4,5-Diphenyloxazol-2-yl)thio)- N-isopropylacetamide Sulfoxide 2-((4,5-Diphenyloxazol-2-yl)sulfinyl)- N-isopropylacetamide Thioether->Sulfoxide m-CPBA (1 eq) Sulfone 2-((4,5-Diphenyloxazol-2-yl)sulfonyl)- N-isopropylacetamide Sulfoxide->Sulfone m-CPBA (excess) Acetamide_Modification BuildingBlock 2-((4,5-Diphenyloxazol-2-yl)thio)- N-isopropylacetamide Amine 2-((4,5-Diphenyloxazol-2-yl)thio)ethanamine BuildingBlock->Amine Acid/Base Hydrolysis Acid 2-((4,5-Diphenyloxazol-2-yl)thio)acetic acid BuildingBlock->Acid Strong Acid Hydrolysis

Caption: Potential modifications of the acetamide side chain.

Utilization in the Synthesis of Bioactive Molecules

The 2-((4,5-diphenyloxazol-2-yl)thio)acetic acid scaffold, accessible from the title compound, is a common motif in medicinal chemistry. For instance, it shares structural similarities with compounds investigated for anti-inflammatory and analgesic properties. [9]The N-isopropylacetamide moiety is also present in various biologically active molecules. [10]

Drug_Scaffold BuildingBlock 2-((4,5-Diphenyloxazol-2-yl)thio)- N-isopropylacetamide CoreScaffold 2-((4,5-Diphenyloxazol-2-yl)thio)acetic acid BuildingBlock->CoreScaffold Hydrolysis BioactiveMolecules Bioactive Molecules (e.g., Anti-inflammatory agents) CoreScaffold->BioactiveMolecules Further Functionalization

Caption: Pathway to bioactive molecules from the building block.

Conclusion: A Gateway to Novel Chemical Space

References

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(1). [Link]

  • Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Kumar, V., & Aggarwal, M. (2016). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 7(1), 1-6. [Link]

  • Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737-2747. [Link]

  • Shuker, S. B., et al. (2011). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 54(20), 7027-7038. [Link]

  • Mazzone, G., et al. (1983). Synthesis of new derivatives of the 4,5-diphenyloxazole series. Il Farmaco; edizione scientifica, 38(3), 190-201. [Link]

  • LookChem. Cas 2895-21-8,N-ISOPROPYL-2-CHLOROACETAMIDE. [Link]

  • Google Patents.
  • Quick Company. A Process Of Preparing 2, 5 Diphenyloxazole And 2,5 Diphenyloxazole Obtained Thereof. [Link]

  • Grant, D. J., & Midha, K. K. (1984). Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of Pharmaceutical Sciences, 73(10), 1478-1481. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of CAS 565466-26-4

Introduction & Scope CAS 565466-26-4, chemically identified as 2-((4,5-diphenyloxazol-2-yl)thio)-N-isopropylacetamide , is a complex heterocyclic scaffold frequently utilized in [1]. The molecule features three distinct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

CAS 565466-26-4, chemically identified as 2-((4,5-diphenyloxazol-2-yl)thio)-N-isopropylacetamide , is a complex heterocyclic scaffold frequently utilized in [1]. The molecule features three distinct structural modules: a 4,5-diphenyloxazole core, a thioether linkage, and an N-isopropylacetamide moiety.

For researchers and drug development professionals, understanding the gas-phase fragmentation behavior of this compound is critical for pharmacokinetic (PK) profiling, metabolite identification, and quality control. This application note provides a comprehensive, mechanistically grounded guide to the ESI-MS/MS fragmentation pattern of CAS 565466-26-4, ensuring robust analytical assay development.

Structural Analysis & Theoretical Mass Profile

In positive electrospray ionization (ESI+), the molecule readily protonates at the oxazole nitrogen or the amide nitrogen, yielding a highly stable precursor ion.

  • Molecular Formula: C₂₀H₂₀N₂O₂S

  • Monoisotopic Mass: 352.1245 Da

  • Precursor Ion [M+H]+: 353.1324 m/z

To facilitate rapid identification, all predicted quantitative data for the major product ions have been summarized below.

Table 1: Predicted High-Resolution MS/MS Fragments for CAS 565466-26-4

Fragment IDExact Mass (m/z)Molecular FormulaMass ErrorStructural Assignment
Precursor 353.1324C₂₀H₂₁N₂O₂S⁺< 2.0 ppmProtonated intact molecule
F1 294.0589C₁₇H₁₂NO₂S⁺< 2.0 ppmLoss of isopropylamine (Amide cleavage)
F2 254.0640C₁₅H₁₂NOS⁺< 2.0 ppm4,5-diphenyloxazole-2-thiolium (Thioether cleavage)
F3 222.0919C₁₅H₁₂NO⁺< 2.0 ppm4,5-diphenyloxazole cation (S-C bond cleavage)
F4 77.0391C₆H₅⁺< 2.0 ppmPhenyl cation (Oxazole ring fragmentation)
F5 60.0813C₃H₁₀N⁺< 2.0 ppmIsopropylamine cation (Charge retention on sidechain)

Mechanistic Elucidation of Fragmentation Pathways

Listing fragments is insufficient for rigorous analytical science; understanding the causality of bond dissociation is paramount. The fragmentation of CAS 565466-26-4 is driven by the relative stabilities of the resulting carbocations and heteroaromatic systems[2].

  • Pathway A: Amide Cleavage (m/z 294.0589 and 60.0813) The N-isopropylacetamide tail is highly labile. Protonation at the amide nitrogen weakens the adjacent C-N bond. Upon collisional activation, neutral loss of isopropylamine (59 Da) generates the acylium-stabilized oxazole-thioether fragment (m/z 294.0589). Alternatively, if the charge is retained on the aliphatic amine during heterolytic cleavage, the diagnostic isopropylamine cation (m/z 60.0813) is observed.

  • Pathway B: Thioether Cleavage (m/z 254.0640) The C-S bond connecting the acetamide linker to the oxazole ring is a primary site of cleavage. The loss of the N-isopropylacetamide radical/neutral (99 Da) yields the 4,5-diphenyloxazole-2-thiolium ion (m/z 254.0640). This fragment is exceptionally stable due to the extensive π -conjugation across the oxazole ring and its two phenyl substituents.

  • Pathway C: Oxazole Ring Opening (m/z 222.0919 to 77.0391) Increasing collision energy induces the loss of the sulfur atom from F2, yielding the 4,5-diphenyloxazole cation (m/z 222.0919). Classical oxazole mass spectrometry rules dictate that the heterocyclic ring subsequently undergoes , characterized by the sequential expulsion of carbon monoxide (CO) and hydrogen cyanide (HCN)[2][3]. This ultimately leaves stable aromatic fragments, predominantly the phenyl cation (m/z 77.0391)[3].

High-Resolution LC-MS/MS Protocol

To ensure a self-validating system , this protocol utilizes Higher-energy C-trap Dissociation (HCD) on an Orbitrap platform. Causality of choice: Unlike traditional ion trap Collision-Induced Dissociation (CID), HCD does not suffer from the "1/3 rule" low-mass cut-off. This allows simultaneous observation of the high-mass oxazole core (m/z 254.0640) and the low-mass isopropylamine reporter ion (m/z 60.0813), validating both ends of the molecule in a single MS2 scan.

Step-by-Step Methodology:
  • Sample Preparation: Reconstitute CAS 565466-26-4 in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Chromatography:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Orbitrap HCD):

    • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

    • MS1 Resolution: 70,000 FWHM (at m/z 200). AGC target: 3e6.

    • MS2 Resolution: 17,500 FWHM.

    • Isolation Window: 1.0 m/z around precursor 353.13.

    • Collision Energy (NCE): Stepped NCE at 20, 35, and 50. Rationale: NCE 20 preserves the fragile amide bond (maximizing m/z 294), while NCE 50 drives the oxazole ring opening to confirm the phenyl substituents (m/z 77).

  • Quality Control (Self-Validation): Inject (a known 4,5-diphenyloxazole derivative)[4] as a reference standard prior to sample analysis. The appearance of the m/z 222 oxazole core and m/z 77 phenyl cation in the Oxaprozin spectra validates the instrument's ring-fragmentation capability and tuning.

Visualizations

MS_Fragmentation M Precursor Ion[M+H]+ m/z 353.1324 F1 Amide Cleavage m/z 294.0589 M->F1 - C3H9N (59 Da) F2 Thioether Cleavage m/z 254.0640 M->F2 - C5H9NO (99 Da) F3 Oxazole Core Ion m/z 222.0919 M->F3 - C5H9NOS (131 Da) F5 Isopropylamine Cation m/z 60.0813 M->F5 Charge Retention F2->F3 - S (32 Da) F4 Phenyl Cation m/z 77.0391 F3->F4 Ring Opening

Figure 1: Proposed ESI-MS/MS fragmentation pathway for CAS 565466-26-4 in positive ion mode.

References

  • Bowie, J. H., et al. (1968). "The mass spectra of some alkyl and aryl oxazoles". Organic Mass Spectrometry, 1(1), 13-29. URL:[Link][3]

  • Traldi, P., et al. (1980). "Mass Spectrometry of Oxazoles". Heterocycles, 14(6). Semantic Scholar. URL:[Link][2]

  • Google Patents. "Heterobifunctional compositions for targeted protein degradation and methods for their use". WO2022187650A1. URL:[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4614, Oxaprozin". PubChem. URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols: Formulation Techniques for Hydrophobic Diphenyloxazole Compounds

Audience: Researchers, scientists, and drug development professionals. Abstract: Diphenyloxazole and its derivatives represent a class of compounds with significant therapeutic and diagnostic potential, often utilized fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diphenyloxazole and its derivatives represent a class of compounds with significant therapeutic and diagnostic potential, often utilized for their fluorescent properties and explored for activities including anti-inflammatory and analgesic effects.[1][2] A primary obstacle in their development is their characteristic hydrophobicity and poor aqueous solubility, which severely limits their bioavailability and clinical utility.[3] These compounds often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility and, for Class II, high permeability.[4][5][6] This document provides an in-depth guide to three robust formulation strategies designed to overcome these solubility challenges: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS) with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS), and Nanosuspensions. This guide explains the scientific rationale behind each technique, provides detailed, field-proven protocols, and outlines the necessary characterization methods to validate formulation success.

Initial Assessment: A Strategy Selection Framework

The selection of an appropriate formulation strategy is not arbitrary; it is a data-driven decision based on the physicochemical properties of the specific diphenyloxazole compound, the target dose, and the desired therapeutic outcome. The following decision-making workflow provides a logical starting point for navigating the formulation options detailed in this guide.

G start Start: Hydrophobic Diphenyloxazole API preform Pre-formulation Studies (Solubility, Tm, LogP, Dose) start->preform q1 Is the API thermally stable? preform->q1 q2 Is the required dose high (>50 mg)? q1->q2  Yes spray_dry Consider Spray Drying q1->spray_dry  No q3 Does the API have high LogP (>5)? q2->q3  No nano Strategy 3: Nanosuspension q2->nano  Yes (High Drug Loading) asd Strategy 1: Amorphous Solid Dispersion (ASD) q3->asd  No lbdds Strategy 2: Lipid-Based (SEDDS) q3->lbdds  Yes (High Lipophilicity) hme Consider Hot-Melt Extrusion (HME) asd->hme spray_dry->asd

Caption: Formulation strategy decision workflow.

Section 1: Pre-formulation Assessment

Causality: Before attempting any formulation, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is paramount. This data dictates which formulation technologies are feasible and guides the selection of excipients and processing parameters, ultimately preventing wasted resources on non-viable approaches.

Protocol 1.1: Essential Physicochemical Characterization

Objective: To establish a baseline profile of the diphenyloxazole API.

Methodology:

  • Solubility Determination:

    • Accurately weigh an excess amount of the diphenyloxazole API into separate vials containing purified water, 0.1N HCl, phosphate buffer (pH 6.8), and relevant organic solvents (e.g., ethanol, acetone, DMSO).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm syringe filter, dilute the filtrate appropriately, and quantify the drug concentration using a validated HPLC-UV method.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the API into an aluminum DSC pan and seal it.[7]

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[7]

    • Record the heat flow to determine the melting point (Tm) and enthalpy of fusion (ΔHf). A sharp endotherm indicates a crystalline material.

  • X-Ray Powder Diffraction (XRPD):

    • Place a sufficient amount of API powder on the sample holder.

    • Scan the sample over a defined 2θ range (e.g., 5-40°).[7]

    • The presence of sharp, distinct peaks in the diffractogram confirms the crystalline nature of the API.[7]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the API into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the onset of thermal degradation.[7] This is critical for heat-intensive processes like Hot-Melt Extrusion.

PropertyTypical Value for 2,5-Diphenyloxazole (PPO)Significance for Formulation
Molecular Formula C₁₅H₁₁NODefines molecular weight and influences LogP.
Molecular Weight 221.25 g/mol Impacts diffusion and permeability.
Melting Point (Tm) ~70-74 °CLow Tm may favor HME; indicates crystal lattice energy.
Aqueous Solubility Practically InsolubleThe core problem to be addressed.
Solubility in DMSO 125 mg/mL (with sonication)[8]Useful for analytical method development and some formulation processes (e.g., solvent evaporation).
LogP (calculated) ~3.5 - 4.0High lipophilicity suggests suitability for lipid-based systems.

Section 2: Amorphous Solid Dispersions (ASD)

Scientific Rationale: ASDs enhance drug solubility by disrupting the highly ordered, stable crystalline lattice of the API.[6] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state is achieved and stabilized.[9][10] Upon contact with aqueous media, the polymer dissolves rapidly, releasing the drug as a supersaturated solution, which dramatically increases the concentration gradient for absorption.[6]

G cluster_0 ASD Development api API + Polymer Selection misc Miscibility Screening api->misc process Process Selection misc->process sd Spray Drying process->sd Thermolabile hme Hot-Melt Extrusion process->hme Thermostable asd_product ASD Intermediate (Powder/Extrudate) sd->asd_product hme->asd_product char Solid-State Characterization (XRPD, DSC) asd_product->char perf Performance Test (Dissolution) char->perf

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Protocol 2.1: Formulation by Spray Drying

Principle: The API and a hydrophilic polymer are co-dissolved in a volatile solvent system. This solution is atomized into a hot gas stream, causing rapid solvent evaporation and trapping the API in an amorphous state within the polymer matrix.[7][9]

Methodology:

  • Solution Preparation:

    • Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).

    • Identify a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) in which both the diphenyloxazole API and the polymer are fully soluble.

    • Prepare a solution with a specific drug-to-polymer ratio (e.g., 20:80 w/w) at a total solids concentration of 2-10% (w/v). Ensure the solution is clear with no visible particulates.

  • Spray Dryer Parameter Optimization:

    • Inlet Temperature: Set to a level that ensures rapid evaporation but remains well below the degradation temperature of the API (determined by TGA). A typical starting point is 100-150°C.

    • Atomization Gas Flow Rate: Adjust to achieve a fine mist. Higher flow rates generally produce smaller droplets and faster evaporation.

    • Solution Feed Rate: Control the rate to maintain a stable outlet temperature, typically 40-60°C above the solvent's boiling point, ensuring the final product is dry.

  • Processing and Collection:

    • Pump the solution through the atomizer into the drying chamber.[7]

    • The dried particles (the ASD) are separated from the gas stream by a cyclone and collected in a receiving vessel.

    • Perform secondary drying on the collected powder under a vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove residual solvent.

Section 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, designed to spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[11][12][13] This process presents the hydrophobic diphenyloxazole compound in a pre-dissolved state within small oil droplets, providing a large surface area for absorption and overcoming the dissolution rate-limiting step.[11][14]

G capsule SEDDS Capsule (Drug in Oil/Surfactant) stomach GI Fluids (Stomach) capsule->stomach Ingestion emulsion Spontaneous Emulsification (o/w nano/microemulsion) stomach->emulsion Gentle Agitation absorption Absorption across Intestinal Wall emulsion->absorption Drug release at interface circulation Systemic Circulation absorption->circulation

Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 3.1: Development and Characterization of a Diphenyloxazole SEDDS

Objective: To formulate a stable SEDDS pre-concentrate that efficiently emulsifies and maintains the drug in solution.

Methodology:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of the diphenyloxazole API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubilizing capacity for the API.

  • Formulation Development:

    • Prepare various formulations by mixing the selected oil, surfactant, and co-solvent at different ratios (e.g., Oil: 30-60%, Surfactant: 20-50%, Co-solvent: 10-30%).

    • Add the diphenyloxazole API to each formulation at the target concentration and vortex until a clear, homogenous solution is formed. Gentle heating (40°C) may be applied if necessary.

  • Self-Emulsification Performance:

    • Add 1 mL of the prepared SEDDS pre-concentrate to 250 mL of purified water in a glass beaker at 37°C with gentle agitation (e.g., 50 rpm magnetic stirrer).

    • Visually assess the emulsification process. A formulation that disperses rapidly to form a clear or slightly bluish-white emulsion is desirable. Record the emulsification time.

  • Characterization of the Resulting Emulsion:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS in water as described above and immediately measure the droplet size and PDI using Dynamic Light Scattering (DLS). Droplet sizes below 200 nm with a PDI < 0.3 are generally targeted.

    • Thermodynamic Stability: Subject the diluted emulsion to centrifugation (e.g., 3,500 rpm for 30 min) and freeze-thaw cycles. The formulation should show no signs of phase separation or drug precipitation.

Section 4: Nanosuspensions

Scientific Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] The formulation strategy is governed by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the drug particles.[16][17] By reducing particle size to the nanometer range (typically 100-1000 nm), the surface area is massively increased, leading to a significant enhancement in dissolution velocity and saturation solubility.[15][18]

Protocol 4.1: Preparation via Media Milling (Top-Down Approach)

Principle: High-energy milling media (beads) are used to physically break down coarse drug particles suspended in a liquid dispersion medium, resulting in a nanosized suspension.

Methodology:

  • Slurry Preparation:

    • Prepare a dispersion medium, typically purified water containing a stabilizer. The choice of stabilizer is critical to prevent particle agglomeration.[19] A combination of a steric stabilizer (e.g., Poloxamer 188) and an ionic stabilizer (e.g., sodium dodecyl sulfate) is often effective.

    • Disperse the coarse diphenyloxazole API into the stabilizer solution to form a pre-suspension or slurry.

  • Milling Process:

    • Add the slurry to the milling chamber of a planetary ball mill or a specialized media mill.

    • Add the milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter).

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for several hours. The process should be conducted in a temperature-controlled jacket to dissipate heat.

    • Periodically withdraw samples to monitor particle size reduction using DLS or laser diffraction. Continue milling until the desired particle size is achieved and a plateau is reached.

  • Post-Processing:

    • Separate the nanosuspension from the milling media by pouring the product through a sieve.

    • The final nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid form.

Section 5: Essential Characterization & Performance Testing

Trustworthiness: The success of a formulation is not assumed after preparation; it must be proven. The following protocols are essential for validating that the intended physicochemical changes have occurred and that they translate into improved performance.

Protocol 5.1: Solid-State Characterization of ASDs

Objective: To confirm the conversion of the API from a crystalline to an amorphous state.

Methodology:

  • DSC Analysis: Analyze the spray-dried ASD powder. The absence of the sharp melting endotherm corresponding to the crystalline diphenyloxazole and the appearance of a single glass transition temperature (Tg) confirm the formation of a homogenous amorphous system.[7][9]

  • XRPD Analysis: Analyze the ASD powder. The diffractogram should show a broad, diffuse "halo" pattern and a complete absence of the sharp Bragg peaks that were present in the raw API's diffractogram.[7][9]

Protocol 5.2: In Vitro Dissolution Performance

Objective: To compare the dissolution rate of the enhanced formulations against the unformulated API.

Methodology:

  • Apparatus Setup: Use a USP Apparatus II (paddle) with a paddle speed of 75 rpm.

  • Media: Use 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), maintained at 37 ± 0.5 °C.[7]

  • Sample Addition: Add a quantity of each formulation (raw API, ASD powder, SEDDS-filled capsule, nanosuspension) equivalent to the target dose of the diphenyloxazole compound.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), immediately filtering through a 0.22 µm syringe filter. Replace the withdrawn volume with fresh media.

  • Analysis: Quantify the drug concentration in each sample using a validated HPLC-UV method. Plot the percentage of drug dissolved versus time.

Formulation TypeExpected Particle/Droplet SizeExpected Dissolution Outcome
Raw API > 10 µm (Micronized)Very slow and incomplete dissolution (<20% dissolved in 2 hours).
ASD N/A (Molecular Dispersion)Rapid and extensive dissolution, often achieving supersaturation (>85% dissolved in 30 min).
SEDDS < 200 nmRapid and complete dissolution, as the drug is already in solution.
Nanosuspension 100 - 500 nmSignificantly faster dissolution compared to raw API due to increased surface area.

Conclusion

The successful formulation of hydrophobic diphenyloxazole compounds is an achievable goal through the rational application of advanced drug delivery technologies. Amorphous solid dispersions offer a powerful method for achieving high drug loads and rapid dissolution, particularly for compounds amenable to spray drying or HME. Lipid-based systems like SEDDS are exceptionally well-suited for highly lipophilic molecules, presenting the drug in a solubilized form for direct absorption. Finally, nanosuspensions provide a robust, excipient-sparing approach applicable to a wide range of poorly soluble drugs. The optimal strategy is invariably compound-specific, and the protocols and rationale provided herein serve as a comprehensive guide for selecting, developing, and validating a formulation that can transform a promising but challenging molecule into a viable therapeutic candidate.

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • PMC. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques. [Link]

  • Creative Biolabs. Self-emulsifying Drug Delivery System (SEEDS). [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. [Link]

  • Hilaris Publisher. (2024, May 29). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. [Link]

  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. [Link]

  • Semantic Scholar. IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. [Link]

  • ACS.org. LIPID-BASED DRUG DELIVERY SYSTEMS. [Link]

  • CAS. (2025, April 3). The future of lipid-based drug delivery systems. [Link]

  • PMC. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. [Link]

  • Pharmaceutical Technology. (2026, March 15). Self-Emulsifying Drug Delivery Systems. [Link]

  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • PubMed. (2015, April 5). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. [Link]

  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • PMC. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • PMC. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PMC. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. [Link]

  • Aragen Life Sciences. Scalable Amorphous Solid Dispersion Strategy. [Link]

  • MedCrave online. (2016, November 18). Conventional Concept of Formulations of Nanosuspensions. [Link]

  • ResearchGate. (2024, October 11). Formulation Strategies And Consideration In Nanosuspension Development: A Review. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Pharmacophore. NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM. [Link]

  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

  • Sphinxsai. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... [Link]

  • PubMed. Synthesis of New Derivatives of the 4,5-diphenyloxazole Series. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Introduction 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is a novel small molecule with potential therapeutic applications. Its chemical structure, characterized by multiple aromatic rings, suggests a high deg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is a novel small molecule with potential therapeutic applications. Its chemical structure, characterized by multiple aromatic rings, suggests a high degree of lipophilicity and consequently, low aqueous solubility. This presents a significant challenge for in vivo administration, as poor solubility can lead to low bioavailability and erratic exposure, complicating the interpretation of pharmacological studies.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust and reproducible in vivo dosing protocol for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. The protocols outlined herein are designed to systematically address the challenges associated with hydrophobic compounds, from initial formulation development to pharmacokinetic and pharmacodynamic evaluation. For the purpose of illustrating a complete workflow, we will proceed with the hypothesis that the compound is being investigated for its anti-inflammatory properties.

Part 1: Pre-formulation and Vehicle Screening

The first critical step in any in vivo study is to develop a suitable formulation that can safely and effectively deliver the test compound to the animal model. The choice of vehicle is paramount and depends on the physicochemical properties of the compound, the intended route of administration, and the required dose.[3][4]

Rationale for Vehicle Selection

For hydrophobic compounds like 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, a multi-component vehicle system is often necessary to achieve the desired concentration and stability.[4] The goal is to create a formulation that is well-tolerated by the animals and does not interfere with the biological activity of the compound.[5] It is crucial to include a vehicle control group in all in vivo experiments to differentiate the effects of the compound from those of the vehicle itself.[4]

Table 1: Common Vehicles for In Vivo Administration of Hydrophobic Compounds
Vehicle ComponentClassTypical ConcentrationAdvantagesDisadvantages
Saline (0.9% NaCl)Aqueous VehicleAs neededIsotonic, well-toleratedUnsuitable for highly hydrophobic compounds
Carboxymethylcellulose (CMC)Suspending Agent0.5-2%Forms stable suspensions for oral dosingNot suitable for intravenous administration
Tween 80 (Polysorbate 80)Surfactant1-5%Improves solubility and stabilityCan cause hypersensitivity reactions in some animals
Polyethylene Glycol (PEG 300/400)Co-solvent10-50%Good solubilizing capacityCan cause toxicity at high doses
Dimethyl Sulfoxide (DMSO)Co-solvent<10% (systemic)Excellent solubilizing powerCan have its own biological effects and toxicity
Corn Oil / Sesame OilLipid-based VehicleAs neededSuitable for highly lipophilic compoundsCan influence absorption and metabolism
CyclodextrinsSolubilizing AgentVariesEnhances solubility of hydrophobic drugsCan have dose-limiting toxicities

Source: Adapted from BenchChem and ResearchGate.[3][4]

Protocol 1: Small-Scale Vehicle Screening

Objective: To identify a suitable vehicle or combination of vehicles that can dissolve or suspend 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide at the desired concentration.

Materials:

  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

  • A selection of vehicles from Table 1

  • Vortex mixer

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into several microcentrifuge tubes.

  • Add a calculated volume of each test vehicle or vehicle combination to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Vortex each tube vigorously for 2-3 minutes.

  • If the compound does not dissolve, gently warm the mixture (e.g., to 37-40°C) and continue vortexing. Avoid overheating, as this can degrade the compound.[5]

  • Visually inspect for solubility. A clear solution indicates dissolution. If the compound remains undissolved, it may form a suspension.

  • For suspensions, assess the uniformity and stability over a few hours. A good suspension should be easily re-suspended with gentle mixing.

  • Select the simplest formulation (i.e., fewest components) that provides a stable solution or a homogenous suspension at the desired concentration for further in vivo testing.

Part 2: Formulation Development for In Vivo Administration

Once a promising vehicle system is identified, the next step is to prepare the dosing formulation with precision and ensure its stability.

Protocol 2: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration

Objective: To prepare a solution of the compound using a co-solvent system.

Example Formulation: 10% DMSO, 40% PEG 400, 50% Saline

Procedure:

  • Calculate the required amount of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide for the entire study, including any overage.

  • Weigh the compound and dissolve it in the required volume of DMSO.

  • Add the PEG 400 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Slowly add the saline to the mixture while continuously stirring or vortexing. The final solution should be clear. If precipitation occurs, the formulation is not suitable and an alternative should be explored.[1]

  • Prepare the formulation fresh on the day of dosing if its stability is unknown.

Protocol 3: Preparation of a Suspension for Oral (PO) Administration

Objective: To prepare a uniform suspension of the compound for oral gavage.

Example Formulation: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

Procedure:

  • Prepare the vehicle by slowly adding the CMC to the sterile water while stirring vigorously. Heat gently if necessary to aid dissolution.

  • Add Tween 80 to the CMC solution and mix.

  • Weigh the required amount of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide and triturate it to a fine powder.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Ensure the suspension is thoroughly mixed before each animal is dosed to guarantee dose uniformity.[4]

Part 3: In Vivo Study Design and Protocols

A logical progression of in vivo studies is essential to characterize the pharmacokinetic and pharmacodynamic profile of a new compound. The following workflow is recommended.

Diagram 1: In Vivo Study Workflow

G Formulation Formulation Development (Protocol 1, 2, 3) PK Pilot Pharmacokinetic (PK) Study (Protocol 4) Formulation->PK Determine Exposure Tox Tolerability / MTD Study (Protocol 5) PK->Tox Inform Dose Selection Efficacy Efficacy Study (Protocol 6) Tox->Efficacy Select Safe & Efficacious Doses Analysis Data Analysis & Interpretation Efficacy->Analysis

Caption: A typical workflow for the in vivo evaluation of a novel compound.

Protocol 4: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the compound after a single dose.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

Procedure:

  • Administer a single dose of the compound via the chosen route (e.g., oral gavage at 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.[6]

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.[7][8]

Table 2: Example Blood Sampling Schedule for a Pilot PK Study
Time Point
Pre-dose (0 h)
15 min
30 min
1 h
2 h
4 h
8 h
24 h

Note: The sampling schedule should be adjusted based on the expected absorption and elimination profile of the compound.[6]

Protocol 5: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing significant toxicity.

Animal Model: Mice or rats (n=3-5 per dose group).

Procedure:

  • Select a range of doses based on the pilot PK study and any available in vitro cytotoxicity data.

  • Administer a single dose of the compound to each group.

  • Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for a period of 7-14 days.

  • The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.

Protocol 6: Efficacy Study in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory efficacy of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. This is a widely used model for acute inflammation.[9]

Animal Model: Male Wistar or Sprague-Dawley rats (n=6-8 per group).

Groups:

  • Vehicle Control

  • Positive Control (e.g., Indomethacin or Diclofenac)

  • Compound - Low Dose (e.g., 10 mg/kg)

  • Compound - Mid Dose (e.g., 30 mg/kg)

  • Compound - High Dose (e.g., 100 mg/kg)

Procedure:

  • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Diagram 2: Efficacy Study Protocol Flow

G cluster_0 Pre-Treatment (T = -60 min) cluster_1 Inflammation Induction (T = 0 min) cluster_2 Measurement (T = 1, 2, 3, 4, 5 hr) Dosing Administer Compound, Vehicle, or Positive Control (PO) Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume Induction->Measurement

Caption: Workflow for the carrageenan-induced paw edema model.

Part 4: Data Analysis and Interpretation

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t1/2) should be calculated using non-compartmental analysis from the plasma concentration-time data.

Toxicity Assessment: Data from the MTD study, including clinical observations and body weight changes, will inform the dose selection for efficacy studies.

Efficacy Analysis: The anti-inflammatory effect is typically expressed as the percentage inhibition of edema. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the treatment groups with the vehicle control group. A dose-dependent reduction in paw edema would indicate a positive anti-inflammatory effect.

Conclusion

The successful in vivo evaluation of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide hinges on the systematic development of an appropriate dosing formulation and a well-designed series of studies. Due to its inherent hydrophobicity, careful screening of vehicles and formulation techniques is essential to ensure adequate bioavailability and reproducible results. The protocols provided in this guide offer a comprehensive framework for researchers to navigate these challenges and effectively assess the therapeutic potential of this novel compound.

References

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • ACS Publications. Enhanced Oral Absorption of Hydrophobic and Hydrophilic Drugs Using Quaternary Ammonium Palmitoyl Glycol Chitosan Nanoparticles. Molecular Pharmaceutics. Available from: [Link]

  • PubMed. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Available from: [Link]

  • PMC. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Available from: [Link]

  • PMC. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Available from: [Link]

  • ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available from: [Link]

  • ResearchGate. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • PMC. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral TYK2 Inhibitor D-2570 in Healthy Subjects: A First-in-Human Phase I Study. Available from: [Link]

  • PMC. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

  • PMC. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Available from: [Link]

  • PMC. Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. Available from: [Link]

  • PMC. In vivo pharmacokinetic and pharmacodynamic study of co-spray-dried inhalable pirfenidone microparticles in rats. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of Poorly Soluble Compounds in Aqueous Media

Introduction Working with novel chemical entities, such as a compound identified by CAS 565466-26-4, often presents significant challenges in preclinical and in vitro studies, primarily due to their low aqueous solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with novel chemical entities, such as a compound identified by CAS 565466-26-4, often presents significant challenges in preclinical and in vitro studies, primarily due to their low aqueous solubility. Precipitation of a test compound during an experiment can lead to inaccurate and unreliable data, making it impossible to determine the true biological activity or efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome issues related to the precipitation of poorly soluble compounds in aqueous experimental media.

Frequently Asked Questions (FAQs)

Q1: My compound (CAS 565466-26-4) precipitated immediately upon dilution into my aqueous buffer. What is the most likely cause?

A: This is a classic sign of a compound "crashing out" of solution. It typically occurs when a high-concentration stock solution, usually prepared in an organic solvent like DMSO, is diluted into an aqueous medium where the compound's solubility is much lower. The organic solvent disperses, and the compound is suddenly exposed to an environment where it cannot remain dissolved, leading to immediate precipitation.

Q2: I observed precipitation after incubating my compound in cell culture media for a few hours. What could be happening?

A: This delayed precipitation can be due to several factors:

  • Temperature Change: If your experiment is conducted at a different temperature than your stock solution preparation (e.g., 37°C incubation vs. room temperature), the solubility of your compound may decrease at the higher temperature.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, proteins, and other components. Your compound might be interacting with these components, leading to the formation of insoluble complexes over time.

  • pH Shift: The pH of cell culture media can change over time due to cellular metabolism. If your compound's solubility is pH-sensitive, this shift can cause it to precipitate.

  • Metabolic Conversion: If you are working with live cells, they may be metabolizing your compound into a less soluble form.

Q3: Can I just vortex or sonicate my solution to redissolve the precipitate?

A: While vortexing or sonication might temporarily disperse the precipitate, it does not address the underlying solubility issue. The compound will likely precipitate again once the mechanical agitation stops. This approach can lead to inconsistent and non-reproducible results, as you will be working with a suspension rather than a true solution. It is crucial to achieve a stable, clear solution for accurate experimental outcomes.

Q4: How can I determine the maximum soluble concentration of my compound in my experimental buffer?

A: You can perform a kinetic or thermodynamic solubility assessment. A simple kinetic solubility test involves preparing a serial dilution of your compound in the buffer and visually inspecting for the highest concentration that remains clear after a set incubation time (e.g., 2 hours) and centrifugation. For a more rigorous thermodynamic solubility measurement, the solution is typically shaken for 24-48 hours to reach equilibrium before analysis.

Troubleshooting Guides

Guide 1: Optimizing Your Stock Solution and Dilution Strategy

Precipitation often originates from the initial dilution step. Optimizing this process is the first line of defense.

Workflow for Optimizing Dilution:

A Start: High-Concentration Stock (e.g., 50 mM in DMSO) B Dilute stock into buffer A->B C Observe for immediate precipitation B->C D Precipitation observed? C->D E Yes D->E   F No D->F   G Lower stock concentration (e.g., 10 mM) E->G H Use a multi-step serial dilution E->H I Increase mixing energy (e.g., vortex while adding) E->I K Re-evaluate buffer composition (See Guide 2) E->K J Proceed with experiment F->J G->B H->B I->B

Caption: Workflow for troubleshooting initial precipitation.

Step-by-Step Protocol:

  • Lower the Stock Concentration: If you are using a very high concentration stock (e.g., >20 mM), try preparing a lower concentration stock (e.g., 5 or 10 mM). This reduces the local concentration of the compound at the point of dilution.

  • Perform a Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. For example, first, dilute the DMSO stock 1:10 into your aqueous buffer, then further dilute this intermediate solution to your final concentration. This gradual reduction in the organic solvent percentage can help keep the compound in solution.

  • Increase Mixing Energy: When performing the dilution, add the stock solution dropwise into the buffer while vigorously vortexing. This rapid dispersion can prevent localized supersaturation.

  • Pre-warm the Buffer: If the experiment is to be conducted at 37°C, pre-warming the buffer before adding the compound stock can sometimes improve solubility.

Guide 2: Modifying the Aqueous Medium

If optimizing the dilution strategy is insufficient, the next step is to modify the composition of your aqueous buffer to increase the solubility of your compound.

Key Parameters to Investigate:

ParameterRationaleTypical Range/Options
pH For ionizable compounds, solubility is highly dependent on the pH of the medium relative to the compound's pKa.Adjust pH in 0.5 unit increments (e.g., 6.5, 7.0, 7.5, 8.0)
Co-solvents Organic solvents miscible with water can increase the solvent's capacity to dissolve hydrophobic compounds.Ethanol, Propylene Glycol, PEG 400 (typically up to 5-10% v/v)
Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Tween® 80, Kolliphor® EL (usually at low concentrations, e.g., 0.1-1%)
Serum Proteins In cell culture, adding or increasing the percentage of fetal bovine serum (FBS) can help, as compounds can bind to albumin, which acts as a carrier protein.Increase FBS from 10% to 20% or add purified Bovine Serum Albumin (BSA).

Decision Tree for Formulation Adjustment:

A Precipitation persists after dilution optimization B Is the compound ionizable (acidic/basic)? A->B C Yes B->C D No / Unknown B->D E Perform pH-solubility screen (adjust buffer pH) C->E J Screen co-solvents (e.g., PEG 400, Ethanol) D->J F Is solubility improved at a biocompatible pH? E->F G Yes F->G H No F->H I Use optimized pH buffer for experiments G->I H->J M Combine strategies (e.g., pH + co-solvent) H->M K Screen surfactants (e.g., Tween® 80) J->K L For cell-based assays, increase serum percentage K->L

Caption: Decision tree for formulation development.

Protocol for a pH-Solubility Screen:

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate or HEPES-buffered saline) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add Compound: To a fixed volume of each buffer, add a small aliquot of your high-concentration organic stock solution to reach the desired final concentration.

  • Equilibrate: Incubate the samples at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Observe and Centrifuge: Visually inspect each sample for precipitation. Centrifuge all tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material.

  • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal pH: The pH that yields the highest concentration of the dissolved compound is the optimal pH for your experimental buffer.

Key Scientific Considerations

The Henderson-Hasselbalch Relationship: pH, pKa, and Solubility

For any ionizable compound, its charge state—and therefore its solubility—is governed by the relationship between its pKa (the pH at which 50% of the compound is ionized) and the pH of the surrounding medium.

  • Acidic Compounds: Are more soluble at pH > pKa (when they are deprotonated and negatively charged).

  • Basic Compounds: Are more soluble at pH < pKa (when they are protonated and positively charged).

Understanding this principle is fundamental to troubleshooting pH-dependent precipitation.

Relationship between pH, pKa, and Ionization:

cluster_0 Acidic Compound (HA) cluster_1 Basic Compound (B) A pH < pKa (Protonated, HA) Less Soluble B pH > pKa (Deprotonated, A-) More Soluble A->B Increase pH C pH < pKa (Protonated, BH+) More Soluble D pH > pKa (Neutral, B) Less Soluble C->D Increase pH

Optimization

improving yield in the synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Target Compound: 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic troubleshooting, and yield optimizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic troubleshooting, and yield optimization strategies for the convergent synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. This specific oxazole thioether motif is frequently utilized in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and related pharmacological agents [1].

Below, you will find our self-validating protocols, quantitative optimization data, and an FAQ section addressing common experimental bottlenecks.

Convergent Synthesis Workflow

To maximize overall yield, the synthesis is divided into two independent fragment preparations followed by a convergent S-alkylation step.

SynthesisWorkflow SM1 Benzoin + Thiourea Int1 4,5-Diphenyloxazole-2-thiol SM1->Int1 Cyclization (Acidic/Heat) SM2 Isopropylamine + Chloroacetyl Chloride Int2 2-Chloro-N-isopropylacetamide SM2->Int2 Schotten-Baumann (Na2CO3, 0°C) Target 2-((4,5-Diphenyloxazol-2-yl)thio)- N-isopropylacetamide Int1->Target S-Alkylation (Et3N, MeCN, rt) Int2->Target

Figure 1: Convergent synthesis workflow for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

Self-Validating Experimental Protocols
Protocol A: Preparation of 4,5-Diphenyloxazole-2-thiol

Causality & Rationale: The heterocycle is formed via the condensation of benzoin with thiourea. Using an acid catalyst protonates the carbonyl oxygen of benzoin, increasing its electrophilicity and facilitating nucleophilic attack by the nitrogen of thiourea. Subsequent dehydration and cyclization yield the target thiol. Step-by-Step Methodology:

  • Suspend benzoin (1.0 equiv) and thiourea (1.5 equiv) in anhydrous ethanol.

  • Add a catalytic amount of concentrated HCl (0.1 equiv).

  • Reflux the mixture (78 °C) under a strict inert argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Triturate the crude residue with cold water, filter the precipitate, and recrystallize from ethanol.

  • Validation & QC Checkpoints:

    • TLC: Monitor the disappearance of benzoin (Rf ~0.6 in 3:1 Hexane:EtOAc). The product thiol runs lower (Rf ~0.3) due to hydrogen bonding.

    • Ellman’s Test: A positive (yellow) result confirms the presence of the free sulfhydryl (–SH) group, distinguishing the product from unreacted thiourea or oxidized disulfides.

Protocol B: Preparation of 2-Chloro-N-isopropylacetamide

Causality & Rationale: This step utilizes a modified Schotten-Baumann reaction [2]. The reaction is kept strictly at 0 °C to prevent the highly reactive chloroacetyl chloride from undergoing premature hydrolysis. A mild inorganic base (Na₂CO₃) neutralizes the HCl byproduct, driving the equilibrium forward without degrading the amide product. Step-by-Step Methodology:

  • Dissolve isopropylamine (1.0 equiv) and Na₂CO₃ (1.1 equiv) in a 1:1 mixture of water and acetone. Cool to 0 °C in an ice bath.

  • Dissolve chloroacetyl chloride (1.05 equiv) in a minimal amount of acetone.

  • Add the chloroacetyl chloride solution dropwise to the vigorously stirred amine mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir for an additional 2 hours at room temperature.

  • Remove acetone under reduced pressure, extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous MgSO₄, and evaporate to yield the product as a white crystalline solid.

  • Validation & QC Checkpoints:

    • Beilstein Test: A green flame confirms the presence of the aliphatic halogen (chlorine).

    • ¹H NMR: Confirm the characteristic isopropyl multiplet (δ ~4.0 ppm) and the sharp singlet of the α-chloro protons (δ ~4.05 ppm).

Protocol C: S-Alkylation (Target Formation)

Causality & Rationale: The coupling of the thiol and the chloroacetamide relies on nucleophilic substitution (SN2). According to Pearson’s Hard Soft Acid Base (HSAB) theory, the thiolate anion is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic α-carbon of the chloroacetamide. Triethylamine (Et₃N) is used to deprotonate the thiol because it is a soft, non-nucleophilic base that avoids hydrolyzing the amide bond—a common side reaction when using hard inorganic bases [3]. Step-by-Step Methodology:

  • Dissolve 4,5-diphenyloxazole-2-thiol (1.0 equiv) in anhydrous acetonitrile (MeCN)[3].

  • Add triethylamine (Et₃N, 2.0 equiv) and stir for 15 minutes at room temperature to pre-form the thiolate anion[3].

  • Add 2-chloro-N-isopropylacetamide (1.1 equiv) portion-wise.

  • Stir the reaction mixture at 25 °C for 16 hours under a nitrogen atmosphere.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the target thioether.

  • Validation & QC Checkpoints:

    • LC-MS: Confirm the target mass[M+H]⁺ = 353.1.

    • Chemoselectivity Check: Ensure the absence of the N-alkylated thioamide byproduct via ¹³C NMR (the C=S carbon typically appears >180 ppm, whereas the S-alkylated C=N carbon appears ~160 ppm).

Yield Optimization Data

The following table summarizes our internal optimization data for the critical S-alkylation step (Protocol C).

EntrySolventBase (Equiv)Temp (°C)Time (h)Overall Yield (%)Chemoselectivity (S- vs N-alkylation)
1DMFK₂CO₃ (2.0)801245%70 : 30
2THFK₂CO₃ (2.0)651262%85 : 15
3DCMEt₃N (2.0)252455%95 : 5
4MeCNEt₃N (2.0)251688%>99 : 1
5 MeCN DIPEA (2.0) 25 16 91% >99 : 1

Note: Optimization demonstrates that polar aprotic solvents at room temperature combined with soft organic bases (Entries 4 & 5) maximize both overall yield and S-alkylation chemoselectivity.

Troubleshooting & FAQs

Q1: Why am I observing a significant amount of the N-alkylated byproduct (thioamide formation) instead of the desired S-alkylated product? A1: 4,5-Diphenyloxazole-2-thiol exists in a tautomeric equilibrium with its thioamide form, making it an ambident nucleophile. Under high temperatures (e.g., 80 °C) or when using "hard" inorganic bases (like K₂CO₃) in highly polar solvents (like DMF), the nitrogen atom becomes highly reactive. To strictly favor S-alkylation, apply HSAB principles: lower the reaction temperature to 25 °C and switch to a softer organic base like DIPEA or Et₃N in acetonitrile.

Q2: My 2-chloro-N-isopropylacetamide seems to degrade during the coupling reaction, lowering the overall yield. How can I prevent this? A2: The α-chloroamide is highly susceptible to hydrolysis, especially if trace water is present alongside strong inorganic bases over extended reaction times. This side reaction destroys your electrophile before it can react with the thiol. Ensure your solvents are strictly anhydrous, dry your glassware, and utilize a non-nucleophilic amine base (e.g., DIPEA) to eliminate base-catalyzed hydrolysis.

Q3: The oxazole ring formation (Protocol A) gives low yields and results in a dark, tarry mixture. What is going wrong? A3: Benzoin is highly prone to oxidation, forming benzil when exposed to atmospheric oxygen at elevated temperatures. Benzil does not undergo the desired cyclization with thiourea under these conditions, leading to complex, tarry degradation products. To resolve this, thoroughly degas your ethanol solvent by sparging with argon for 15 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the reflux period.

Sources

Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for Diphenyloxazole Thioether Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the High-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) retention times of diphenyloxazole thioether derivatives.

These compounds are highly valued for their fluorescent properties and biological activities, but their structural features—specifically the bulky, hydrophobic diphenyl rings, the weakly basic oxazole core, and the oxidation-prone thioether linkage—present unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind your separation issues.

Diagnostic Logic & Optimization Workflow

Before adjusting your method, it is critical to understand the logical flow of method development for highly lipophilic, mixed-polarity analytes. The diagram below outlines the decision-making process for optimizing retention time (Rt) and peak integrity.

HPLC_Optimization A Start Method Development B Assess Analyte LogP (Diphenyloxazole Thioether) A->B C Select Stationary Phase (C8 or Phenyl-Hexyl) B->C D Set Mobile Phase (ACN/H2O + 0.1% TFA) C->D E Run Gradient (5% to 95% ACN) D->E F Evaluate Retention Time (Rt) E->F G Rt > Target? Increase %B or Temp F->G Late Elution H Peak Tailing? Optimize pH/Additives F->H Poor Peak Shape I Degradation/Split Peaks? Prevent Thioether Oxidation F->I Instability J Optimized HPLC Method G->J H->J I->J

Workflow for diagnosing and optimizing HPLC retention times for diphenyloxazole thioethers.

Mechanistic Troubleshooting FAQs

Q1: My diphenyloxazole thioether derivative is retained too strongly on a standard C18 column, resulting in excessively long run times (>30 mins). How can I accelerate elution without losing resolution? A1: The excessive retention is a direct consequence of the analyte's high lipophilicity. The dual phenyl rings and the non-polar thioether linkage create a massive hydrophobic surface area that interacts strongly with the dense carbon load of a standard C18 stationary phase.

  • Causality & Solution: To reduce retention time, you must decrease the hydrophobic interaction surface. Switch from a C18 to a C8 or C4 column, which are significantly less hydrophobic and will elute the labeled derivative faster[1]. Alternatively, employ a Phenyl-Hexyl column . A Phenyl-Hexyl stationary phase leverages π−π interactions with the diphenyloxazole core, offering an alternative selectivity mechanism that elutes bulky hydrophobic compounds faster than C18 while maintaining baseline resolution. Furthermore, ensure your organic mobile phase is Acetonitrile (ACN) rather than Methanol (MeOH); ACN is a stronger eluent for π -electron-rich systems and will drastically cut down retention time.

Q2: I am observing severe peak tailing and broadening. What causes this, and how can I achieve sharp, symmetrical peaks? A2: Peak tailing in oxazole derivatives is almost always caused by secondary ion-exchange interactions. While the molecule is globally hydrophobic, the nitrogen atom in the oxazole ring is weakly basic. If the silica support of your column has unendcapped, acidic silanol groups (pKa ~3.5–4.5), the oxazole nitrogen will interact with them, causing the analyte to "drag" through the column.

  • Causality & Solution: You must suppress the ionization of the silanol groups. Incorporate an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid, into both your aqueous and organic mobile phases[1]. This drops the mobile phase pH to ~2.0, fully protonating the silanols to a neutral state and eliminating the secondary interactions.

Q3: My chromatogram shows the main analyte peak, but also a closely eluting secondary peak that seems to increase in area if the sample sits in the autosampler. Is my compound degrading? A3: Yes, this is a classic symptom of thioether oxidation . Thioether linkages are highly susceptible to oxidation, readily forming sulfoxides (and eventually sulfones) when exposed to dissolved oxygen in the mobile phase or ambient air during sample preparation[2]. Because the sulfoxide oxygen adds significant polarity to the molecule, the degradation product will elute earlier than the parent thioether in a reverse-phase system.

  • Causality & Solution: To prevent on-column or in-vial oxidation, you must thoroughly degas all mobile phases (using inline vacuum degassing or sparging with inert gas). Prepare your samples in amber vials to prevent photo-catalyzed oxidation, and consider adding a volatile antioxidant to the sample diluent if the specific derivative is exceptionally unstable.

Quantitative Optimization Data

The following table summarizes the empirical effects of altering column chemistry and mobile phase parameters on the retention and peak shape of a standard diphenyloxazole thioether derivative.

Column ChemistryMobile Phase (Organic)AdditiveAvg. Retention Time (min)Peak Asymmetry ( As​ )Resolution & Mechanistic Notes
C18 (100Å) MethanolNone> 35.02.4Severe tailing; silanol interactions active; excessive hydrophobic drag.
C18 (100Å) Acetonitrile0.1% TFA28.51.3Improved peak shape due to silanol suppression[1]; retention still too long.
C8 (100Å) Acetonitrile0.1% TFA18.21.1Good balance of speed and shape; reduced hydrophobic surface area[1].
Phenyl-Hexyl Acetonitrile0.1% TFA15.4 1.0 Optimal. π−π selectivity drives efficient separation; perfectly sharp peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating system suitability step . By running the parent fluorophore (2,5-diphenyloxazole, PPO) before your thioether derivative, you isolate and verify the column's π−π and hydrophobic capabilities without the confounding variable of thioether oxidation[3].

Step-by-Step Method Development Workflow

Phase 1: System Suitability & Baseline Establishment

  • Prepare Suitability Standard: Dissolve 1 mg/mL of 2,5-diphenyloxazole (PPO) in HPLC-grade Acetonitrile (ACN).

  • System Validation: Inject 5 µL of the PPO standard. PPO acts as a robust baseline marker[3]. A sharp, symmetrical peak confirms that the column is free of void volumes and that the acidic mobile phase is successfully suppressing silanol activity.

Phase 2: Mobile Phase & Column Setup 3. Column Installation: Equip the HPLC system with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm particle size). 4. Solvent Preparation:

  • Mobile Phase A: HPLC-grade H2​O containing 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade ACN containing 0.1% v/v TFA[1].

  • Degassing: Subject both solvents to 15 minutes of ultrasonic degassing under vacuum to remove dissolved O2​ and prevent thioether-to-sulfoxide conversion[2].

Phase 3: Gradient Execution & Detection 6. Equilibration: Flush the column at a flow rate of 1.0 mL/min at 30°C with 5% Mobile Phase B for 10 column volumes. 7. Sample Injection: Inject 10 µL of the diphenyloxazole thioether sample (prepared at 0.1 mg/mL in ACN). 8. Gradient Program:

  • 0.0 - 2.0 min: Isocratic hold at 5% B (desalts the sample and focuses the analyte band).

  • 2.0 - 22.0 min: Linear gradient from 5% B to 95% B[1].

  • 22.0 - 27.0 min: Isocratic wash at 95% B to clear highly retained lipophilic dimers.

  • 27.0 - 35.0 min: Return to 5% B for re-equilibration.

  • Detection: Monitor the eluent using a UV-Vis Diode Array Detector (DAD) set to 280 nm (for the oxazole backbone) and an inline Fluorescence Detector (FLD) set to the specific excitation/emission maxima of your derivative (typically Ex ~300 nm / Em ~400 nm)[3].

References

  • Title: Synthesis of Trisubstituted Oxazoles via Aryne Induced[2,3] Sigmatropic Rearrangement–Annulation Cascade Source: ACS Organic Letters URL: [Link]

  • Title: The metabolism of 2,5-diphenyloxazole (PPO) in human lymphocytes and rat liver microsomes Source: PubMed (NIH) URL: [Link]

Sources

Optimization

reducing degradation of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide during storage

Welcome to the dedicated technical support guide for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Here, we combine fundamental chemical principles with practical, field-proven strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide?

Based on its chemical structure, the compound is susceptible to three primary degradation pathways:

  • Oxidation of the Thioether Linkage: The sulfur atom in the thioether bridge is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1][2][3] This process can be initiated by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents.[4][5][6]

  • Hydrolysis of the Amide Bond: The N-isopropylacetamide side chain contains an amide bond that can be cleaved through hydrolysis. This reaction is catalyzed by both acidic and basic conditions, yielding isopropylamine and 2-((4,5-diphenyloxazol-2-yl)thio)acetic acid.[7]

  • Hydrolysis of the Oxazole Ring: While generally aromatic and relatively stable, the oxazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to ring-opening and loss of the heterocyclic structure.[8]

Q2: What are the ideal storage conditions for solid 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide?

For long-term stability in its solid form, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature (15-25°C)As a solid, the compound is relatively stable at room temperature. Refrigeration is generally not necessary unless the ambient temperature is consistently high.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)This is the most critical factor to prevent the oxidation of the thioether linkage by atmospheric oxygen.[6][9]
Light Protect from lightUse amber glass vials or store in a dark place to prevent potential photodegradation.[6]
Moisture Keep in a tightly sealed container in a desiccatorThis prevents hydrolysis of the amide bond and the oxazole ring.[6][7]
Q3: I need to prepare a stock solution. What precautions should I take?

When preparing solutions of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, consider the following to minimize degradation:

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time which can oxidize the thioether.[10] If using solvents prone to peroxide formation, ensure they are freshly distilled or tested for peroxides.

  • pH Control: Avoid strongly acidic or basic conditions to minimize hydrolysis of the amide bond and oxazole ring.[7] If your experimental conditions require a specific pH, consider preparing the solution fresh and using it immediately. Buffering the solution can help maintain a stable pH.[7]

  • Degassing Solvents: To protect against oxidation in solution, it is advisable to use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) prior to dissolving the compound.

  • Storage of Solutions: If a solution must be stored, it is best to do so at low temperatures (-20°C or -80°C) under an inert atmosphere.[6][11] However, for critical experiments, freshly prepared solutions are always recommended.[6] Perform freeze-thaw cycle stability studies if repeated use of a frozen stock solution is anticipated.[11]

Troubleshooting Guide

Issue: I am observing a loss of potency or unexpected results in my experiments.

Possible Cause: This is a common indicator of compound degradation, leading to a lower concentration of the active molecule.

Recommended Actions:

  • Purity Check: Re-analyze the purity of your solid compound and any prepared solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[12][13]

  • Prepare Fresh Solutions: For all critical experiments, prepare fresh solutions from the solid compound stored under ideal conditions.[6]

  • Perform a Forced Degradation Study: To identify the likely degradation products and the conditions your compound is most sensitive to, a forced degradation study is highly recommended. This will help you develop a stability-indicating analytical method.[13]

Issue: I see a new peak appearing in my HPLC chromatogram after storing a solution.

Possible Cause: The new peak likely corresponds to a degradation product.

Recommended Actions:

  • Identify the Degradant: Based on the potential degradation pathways, the new peak could be the sulfoxide or sulfone derivative (from oxidation) or the carboxylic acid and amine (from hydrolysis).

  • Characterization: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak and help identify the degradation product.[12]

  • Optimize Storage: Based on the likely identity of the degradant, further optimize your storage conditions. For example, if a more polar peak is observed (indicative of sulfoxide or carboxylic acid formation), take more stringent measures to exclude oxygen and water.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you understand the stability of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide under various stress conditions.

Materials:

  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

  • HPLC-grade water, acetonitrile, and methanol

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector[7][12]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.[7]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Take aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.[7]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Take aliquots at specified time points and neutralize with 1 M HCl before HPLC analysis.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take aliquots at specified time points for HPLC analysis.[6]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) and in solution at 60°C. Analyze at various time points.[6]

  • Photostability: Expose a solution of the compound to UV light and analyze at various time points.

  • Analysis: Analyze all samples by HPLC, monitoring for the appearance of new peaks and the decrease in the parent compound's peak area.[13]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_products Degradation Products parent 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide sulfoxide Sulfoxide Derivative parent->sulfoxide [O] amide_cleavage Amide Bond Cleavage (Acid/Base Catalyzed) parent->amide_cleavage oxazole_cleavage Oxazole Ring Cleavage (Harsh Acid/Base) parent->oxazole_cleavage sulfone Sulfone Derivative sulfoxide->sulfone [O] carboxylic_acid 2-((4,5-diphenyloxazol-2-yl)thio)acetic acid amide_cleavage->carboxylic_acid amine Isopropylamine amide_cleavage->amine ring_opened Ring-Opened Products oxazole_cleavage->ring_opened

Caption: Potential degradation pathways for the target compound.

Workflow for Stability Assessment

start Start: New Batch of Compound Received initial_analysis Initial Purity Analysis (HPLC, LC-MS) start->initial_analysis storage Store under Optimal Conditions (Inert gas, dark, dry, RT) initial_analysis->storage experiment Prepare Fresh Solution for Experiment storage->experiment post_exp_analysis Analyze Solution Post-Experiment (Optional) experiment->post_exp_analysis troubleshooting Troubleshooting: Unexpected Results? experiment->troubleshooting post_exp_analysis->troubleshooting forced_degradation Perform Forced Degradation Study troubleshooting->forced_degradation Yes end End: Data Integrity Ensured troubleshooting->end No forced_degradation->storage Optimize Conditions

Caption: Workflow for ensuring compound stability during research.

References

  • Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. (n.d.). Google Cloud.
  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet | Journal of the American Chemical Society - ACS Publications. (2023, May 3). ACS Publications.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). National Center for Biotechnology Information.
  • What is Oxazole? - ChemicalBook. (2022, January 21). ChemicalBook.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016).
  • A Direct Synthesis of Oxazoles from Aldehydes | Organic Letters - ACS Publications. (2010, July 19). ACS Publications.
  • Oxazole - Wikipedia. (n.d.). Wikipedia.
  • N-Isopentylacetamide stability and degradation issues - Benchchem. (n.d.). Benchchem.
  • preventing degradation of thiourea derivatives during long-term storage - Benchchem. (n.d.). Benchchem.
  • Is there a reliable source for storage and stability of reducing agents like DTT? (2018, October 5). Stack Exchange.
  • Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. (2009, July 10). The University of Edinburgh.
  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Reddit.
  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Effects of storage conditions on thiol disulfide homeostasis - ResearchGate. (2025, December 23). ResearchGate.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
  • Degradation Profiling by RP- HPLC: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 4,5-Diphenyloxazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-diphenyloxazole derivatives and encountering challenges related to their poor bioavailability. As a class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-diphenyloxazole derivatives and encountering challenges related to their poor bioavailability. As a class of compounds with significant therapeutic potential, particularly in oncology, overcoming their inherent low aqueous solubility and poor absorption is a critical step in translating promising in vitro results to in vivo efficacy.[1][2] This technical support center provides a comprehensive overview of the underlying issues and offers practical, evidence-based troubleshooting strategies and detailed protocols to enhance the oral bioavailability of these valuable compounds.

Understanding the Core Challenge: The Physicochemical Properties of 4,5-Diphenyloxazole Derivatives

The 4,5-diphenyloxazole scaffold, characterized by its aromatic, heterocyclic structure, often results in molecules with high lipophilicity and a planar structure.[3][4] These characteristics contribute to strong intermolecular forces in the solid state, leading to high crystal lattice energy and, consequently, poor aqueous solubility. Many of these derivatives fall into the Biopharmaceutical Classification System (BCS) Class II or IV, meaning they exhibit low solubility and, in the case of Class IV, also low permeability.[5] This poor solubility is a primary obstacle to achieving adequate absorption and therapeutic effectiveness in preclinical and clinical settings.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development of 4,5-diphenyloxazole derivatives and provides actionable troubleshooting advice.

FAQ 1: My 4,5-diphenyloxazole derivative shows excellent in vitro activity but fails in animal models. What is the likely cause?

Short Answer: Poor oral bioavailability is the most probable reason for the discrepancy between in vitro and in vivo results. The compound is likely not being absorbed sufficiently into the systemic circulation to reach its target at a therapeutic concentration.

In-Depth Explanation & Troubleshooting:

The journey of an orally administered drug is fraught with obstacles, including dissolution in the gastrointestinal (GI) tract, permeation across the intestinal epithelium, and first-pass metabolism in the liver. For hydrophobic compounds like 4,5-diphenyloxazole derivatives, the initial dissolution step is often the rate-limiting factor for absorption.

Troubleshooting Workflow:

A In Vitro Efficacy Confirmed B Poor In Vivo Efficacy Observed A->B C Hypothesis: Poor Bioavailability B->C D Characterize Physicochemical Properties C->D E Assess Solubility D->E Is solubility < 10 µg/mL? F Assess Permeability D->F Is permeability low? G Investigate Formulation Strategies E->G Yes F->G Yes H Re-evaluate In Vivo G->H

Caption: Initial troubleshooting workflow for in vitro/in vivo discrepancies.

Recommended Actions:

  • Determine the Biopharmaceutical Classification System (BCS) class of your compound. This involves measuring its aqueous solubility at different pH values and its permeability, for instance, using a Caco-2 cell assay.[6]

  • Conduct a preliminary pharmacokinetic (PK) study with a simple formulation (e.g., a suspension in 0.5% carboxymethylcellulose). This will provide initial data on key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), confirming poor absorption.

FAQ 2: What are the first-line strategies to improve the solubility of my 4,5-diphenyloxazole derivative for early-stage in vivo screening?

Short Answer: For initial, rapid screening, co-solvents are a practical choice. If excipients are permissible in your experimental design, simple formulation approaches like lipid-based solutions can also be employed.

In-Depth Explanation & Protocol:

For early-stage studies where the goal is to quickly assess in vivo efficacy, complex formulation development may not be necessary. The primary objective is to get the compound into solution in the dosing vehicle to facilitate absorption.

Protocol: Co-Solvent Formulation for Oral Gavage in Rodents

  • Objective: To prepare a solution of a 4,5-diphenyloxazole derivative for oral administration.

  • Materials:

    • 4,5-diphenyloxazole derivative

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Saline or water for injection

  • Procedure:

    • Weigh the required amount of the 4,5-diphenyloxazole derivative.

    • Dissolve the compound in a minimal amount of DMSO. Aim for a concentration that keeps the final DMSO percentage in the vehicle low (ideally ≤10%).

    • Add PEG 400 to the DMSO solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

    • Slowly add the saline or water while vortexing to avoid precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Causality: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds. PEG 400 acts as a water-miscible co-solvent that helps to maintain the drug in solution when the formulation is diluted in the aqueous environment of the GI tract. This combination enhances the concentration of the drug available for absorption.

FAQ 3: My compound precipitates out of the co-solvent vehicle upon standing. What are my options?

Short Answer: This indicates that the thermodynamic solubility in the vehicle is being exceeded. You should consider more robust formulation strategies such as solid dispersions, nanoparticle formulations, or lipid-based drug delivery systems.

In-Depth Explanation:

Co-solvent systems can sometimes lead to supersaturation, which is an unstable state. Upon standing or with slight temperature changes, the compound may crash out of solution. To achieve a stable formulation for more advanced preclinical studies, more sophisticated approaches are necessary.

Advanced Formulation Strategies for 4,5-Diphenyloxazole Derivatives

The following table summarizes advanced formulation strategies that can be employed to overcome the poor bioavailability of 4,5-diphenyloxazole derivatives.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Nanocrystals) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]High drug loading, suitable for oral and parenteral administration.Can be prone to aggregation; requires specialized equipment (e.g., high-pressure homogenizers, wet mills).
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level, improving wettability and dissolution.[5]Can significantly enhance dissolution rates; established manufacturing techniques like spray drying and hot-melt extrusion are available.Potential for drug recrystallization over time, affecting stability; drug loading is limited by the solubility in the carrier.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid carrier, which can be self-emulsifying (SEDDS) or self-microemulsifying (SMEDDS), forming fine oil-in-water emulsions in the GI tract. This enhances solubilization and absorption.Can improve lymphatic uptake, bypassing first-pass metabolism; suitable for highly lipophilic drugs.Lower drug loading compared to other methods; potential for GI side effects with high surfactant concentrations.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, with a hydrophilic exterior that enhances aqueous solubility.[5]Can significantly increase solubility; well-established and widely used in pharmaceuticals.Can be limited by the stoichiometry of the complex; high concentrations of cyclodextrins may have toxicological concerns.
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted to the active drug in vivo.Can overcome both solubility and permeability limitations; allows for targeted drug delivery.Requires additional synthetic steps; the promoiety must be non-toxic and efficiently cleaved.

Formulation Strategy Selection Workflow:

Start Poorly Soluble 4,5-Diphenyloxazole Derivative BCS_Class Determine BCS Class Start->BCS_Class Class_II BCS Class II (Low Solubility, High Permeability) BCS_Class->Class_II Class_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->Class_IV Solubility_Enhancement Focus on Solubility Enhancement Class_II->Solubility_Enhancement Sol_Perm_Enhancement Address Both Solubility and Permeability Class_IV->Sol_Perm_Enhancement Particle_Size Particle Size Reduction (Nanocrystals) Solubility_Enhancement->Particle_Size Solid_Dispersion Solid Dispersions Solubility_Enhancement->Solid_Dispersion LBDDS Lipid-Based Systems (LBDDS) Solubility_Enhancement->LBDDS Cyclodextrin Cyclodextrin Complexation Solubility_Enhancement->Cyclodextrin Sol_Perm_Enhancement->LBDDS Prodrug Prodrug Approach Sol_Perm_Enhancement->Prodrug Nanoparticles Nanoparticle Formulations Sol_Perm_Enhancement->Nanoparticles

Caption: Decision-making workflow for selecting an appropriate formulation strategy.

Experimental Protocols

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of a 4,5-diphenyloxazole derivative to enhance its dissolution rate.

  • Materials:

    • 4,5-diphenyloxazole derivative

    • Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic polymer

    • Methanol or another suitable volatile organic solvent

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both the 4,5-diphenyloxazole derivative and the polymer in a sufficient amount of methanol in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the wall of the flask. Continue drying under high vacuum for several hours to remove any residual solvent.

    • Scrape the solid film from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • Store the solid dispersion in a desiccator to protect it from moisture.

  • Self-Validation: The prepared solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., by Differential Scanning Calorimetry or X-ray Powder Diffraction) and to assess the enhancement in dissolution rate compared to the pure drug.

Protocol: In Vitro Dissolution Testing
  • Objective: To compare the dissolution rate of the pure 4,5-diphenyloxazole derivative with its formulated version.

  • Materials:

    • USP Dissolution Apparatus 2 (Paddle Apparatus)

    • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

    • Pure drug and formulated drug

    • HPLC for sample analysis

  • Procedure:

    • Set the dissolution apparatus to the appropriate temperature (37 ± 0.5°C) and paddle speed (e.g., 50 or 75 RPM).

    • Add the dissolution medium to the vessels.

    • Introduce a known amount of the pure drug or the formulation into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time.

  • Expected Outcome: The formulated version of the 4,5-diphenyloxazole derivative should exhibit a significantly faster and more complete dissolution profile compared to the pure drug.

Conclusion

Overcoming the poor bioavailability of 4,5-diphenyloxazole derivatives is a multifaceted challenge that requires a systematic and rational approach. By understanding the underlying physicochemical properties of these compounds and applying appropriate formulation strategies, researchers can significantly improve their absorption and in vivo performance. This guide provides a starting point for troubleshooting common issues and implementing effective solutions. For further, compound-specific challenges, consulting with a formulation scientist is highly recommended.

References

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Preprints.org.
  • BenchChem. (2025). Overcoming solubility issues with 2-(Methylthio)-4,5-diphenyloxazole in aqueous media. BenchChem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • A comprehensive review on biological activities of oxazole deriv
  • Lipid nanoparticle formulation. (2020).
  • Oxazole-Based Compounds As Anticancer Agents. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. (2021). MDPI.
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). PubMed.
  • Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles. (2025). MDPI.
  • Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. (n.d.).
  • Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. (2022). PMC.
  • Application of drug physico chemical characteris
  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. (2025). MDPI.
  • Phytochemical Characterization, Bioactivities, and Nanoparticle-Based Topical Gel Formulation Development from Four Mitragyna speciosa Varieties. (2025). MDPI.
  • Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin. (2022). MDPI.
  • Technologies to Counter Poor Solubility Issues: A Review. (2013).
  • Formulation Development of Natural Polymeric Nanoparticles, In Vitro Antiaging Evaluation, and Metabolite Profiling of Toona sinensis. (2025). Semantic Scholar.
  • Nanochitin and Nanochitosan in Pharmaceutical Applications: Innovations, Applications, and Future Perspective. (2025). Pharma Excipients.

Sources

Optimization

Technical Support Center: Purification of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-((4,5-Diphenyloxazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the integrity of your research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

Problem 1: My final product is an oil or a waxy solid and fails to crystallize.

Possible Causes and Solutions:

  • Residual Solvent: The presence of residual solvent can significantly hinder crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum. If the product is still oily, co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexane or diethyl ether) can help remove stubborn residual solvents.

  • Presence of Impurities: Even small amounts of impurities can act as "crystallization inhibitors."

    • Solution: Re-purify the material using column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), with one being more prone to forming an amorphous solid.

    • Solution: Attempt recrystallization from a variety of solvents or solvent systems with different polarities.[1] Slow evaporation of a dilute solution or scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Problem 2: Column chromatography yields are low, or the product co-elutes with an impurity.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from impurities.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems to identify the optimal mobile phase for separation. For oxazole derivatives, solvent mixtures like ethyl acetate/hexane are often effective.[1]

  • Compound Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Consider using neutral or basic alumina for chromatography. Alternatively, deactivating the silica gel by pre-treating it with a small amount of a basic solvent (e.g., triethylamine in the mobile phase) can mitigate degradation.

  • Overloading the Column: Exceeding the capacity of the column will lead to poor separation.

    • Solution: As a general rule, the amount of crude material loaded should be 1-5% of the weight of the stationary phase.

Problem 3: My purified product shows an extra peak in the NMR spectrum, suggesting a persistent impurity.

Possible Causes and Solutions:

  • Unreacted Starting Material: The most common impurities are often the starting materials. In this synthesis, this could be 2-mercapto-4,5-diphenyloxazole or 2-chloro-N-isopropylacetamide.

    • Solution: Optimize the reaction conditions to ensure complete conversion. If unreacted starting material persists, a chemical quench or an extractive workup designed to remove the specific starting material can be employed. For example, an aqueous wash with a dilute base can remove unreacted 2-mercapto-4,5-diphenyloxazole.

  • Side-Products: The reaction may be producing side-products with similar polarity to the desired product.

    • Solution: Recrystallization is an excellent method for removing small amounts of closely related impurities.[1] Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures.

  • Oxidation of the Thioether: The thioether linkage can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone.

    • Solution: Take care to exclude air and oxidizing agents from the reaction and purification steps. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent long-term degradation.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the most common impurities in the synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide?

The most common impurities typically arise from the starting materials and potential side reactions. These include:

  • 2-mercapto-4,5-diphenyloxazole: The thiol starting material.

  • 2-chloro-N-isopropylacetamide: The alkylating agent.[2][3]

  • Disulfide of 2-mercapto-4,5-diphenyloxazole: Formed by oxidative coupling of the thiol starting material.

  • Over-alkylation products: While less common for thioethers, it is a possibility.

  • Hydrolysis products: Depending on the workup conditions, the acetamide functionality could be susceptible to hydrolysis.

Q2: How can I monitor the progress of the reaction to minimize the formation of impurities?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.

Purification Strategies

Q3: What is the most effective general purification strategy for this compound?

A two-step purification process is often the most effective:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many water-soluble impurities and unreacted starting materials.

  • Crystallization or Chromatography:

    • Recrystallization: If the crude product is a solid, recrystallization is a powerful technique for achieving high purity.[1]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the method of choice.[4]

Q4: Which solvents are best for recrystallizing 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] For oxazole-containing compounds, common recrystallization solvents include:

  • Ethanol

  • Isopropanol

  • Ethyl acetate/hexane mixtures

  • Toluene/hexane mixtures[1]

Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.[1]

Analytical Techniques

Q5: What analytical methods are recommended for assessing the purity of the final product?

A combination of techniques should be used to confirm the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity for a crystalline solid.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%Simple, scalable, cost-effectiveRequires a solid product, may not remove all impurities
Column Chromatography 95-99%Effective for a wide range of impurities, applicable to oilsMore time-consuming, requires larger solvent volumes

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure Is the product pure? recrystallize->is_pure end Pure Product is_pure->end Yes is_pure->column_chrom No column_chrom->end

Caption: Decision tree for selecting an appropriate purification method.

Common Impurity Sources

Impurity_Sources synthesis Synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide unreacted_sm Unreacted Starting Materials (Thiol, Chloroacetamide) synthesis->unreacted_sm side_products Side-Products (e.g., Disulfide) synthesis->side_products degradation Degradation Products (e.g., Oxidation) synthesis->degradation

Caption: Common sources of impurities in the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
  • Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. (n.d.). ResearchGate.
  • ChemicalBook. (n.d.). N-ISOPROPYL-2-CHLOROACETAMIDE CAS#: 2895-21-8.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • LookChem. (n.d.). Cas 2895-21-8,N-ISOPROPYL-2-CHLOROACETAMIDE.
  • Sigma-Aldrich. (n.d.). N-Isopropyl-2-chloroacetamide.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Crystallization of Novel Compounds

A Note to the Researcher: The following guide provides a comprehensive framework for the solvent optimization of crystallization for novel small molecule compounds, such as CAS 565466-26-4. Due to the limited publicly av...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The following guide provides a comprehensive framework for the solvent optimization of crystallization for novel small molecule compounds, such as CAS 565466-26-4. Due to the limited publicly available information on this specific compound, this document focuses on the fundamental principles and systematic approaches applicable to a wide range of organic molecules encountered in research and development. The methodologies described herein are designed to empower you to develop a robust crystallization process for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in crystallization and why is optimization critical?

The choice of solvent is a critical factor in crystallization as it directly influences the solubility, nucleation, and growth of crystals.[1][2][3] An optimal solvent system will not only provide a good yield of the crystalline product but also control key physical properties such as crystal habit (shape), size distribution, and polymorphic form.[1][4] These properties are crucial as they can impact downstream processing, product stability, and, in the case of active pharmaceutical ingredients (APIs), bioavailability.[][6] Solvent-solute interactions at the crystal-solution interface can affect the growth rate of specific crystal facets, leading to different crystal morphologies.[7]

Q2: How do I begin the solvent selection process for a new compound?

A systematic solvent screening process is the cornerstone of developing a successful crystallization protocol. The ideal single solvent for crystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[8][9]

A common experimental procedure for a preliminary solvent screen is as follows:

  • Place a small, known amount of your solid compound into several test tubes or vials.[10]

  • To each vial, add a small, measured volume of a different solvent.[10]

  • Observe the solubility at room temperature. A solvent that completely dissolves the compound at this stage is generally not suitable for single-solvent crystallization by cooling.[11]

  • For solvents in which the compound is not readily soluble at room temperature, gently heat the mixture to the solvent's boiling point.[10]

  • If the compound dissolves in the hot solvent, it is a potential candidate.[10]

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.[10]

  • A good solvent will result in the formation of a significant amount of crystals upon cooling.[10]

Q3: What are solvent mixtures and when should I consider using them?

Solvent mixtures, often referred to as solvent-antisolvent or solvent-cosolvent systems, are employed when a suitable single solvent cannot be identified.[12][13] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common solvents.[8] A typical binary solvent system consists of:

  • A "good" solvent in which the compound is highly soluble.

  • A "poor" or "anti-solvent" in which the compound is sparingly soluble, but which is miscible with the "good" solvent.[8]

The crystallization is induced by slowly adding the anti-solvent to a solution of the compound in the good solvent until the solution becomes turbid (the cloud point), indicating the onset of precipitation.[11]

Q4: How do solvent properties influence crystal morphology?

The chemical nature of the solvent, including its polarity and hydrogen bonding capability, plays a significant role in determining the final shape of the crystals.[1][7] Solvent molecules can interact with the growing crystal faces, and if a solvent strongly adsorbs to a particular face, it can inhibit growth in that direction, leading to changes in the crystal's aspect ratio.[3][7] For example, polar solvents tend to interact more strongly with polar crystal faces, which can result in different crystal habits compared to nonpolar solvents.[1]

Q5: What is polymorphism and how can the choice of solvent affect it?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][6] Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point.[6] The choice of solvent can have a profound impact on which polymorphic form crystallizes, as different solvents can stabilize different molecular conformations or packing arrangements.[1][12] Therefore, a thorough solvent screen is essential to identify and selectively crystallize the desired, most stable polymorph.[14]

Troubleshooting Guide

Issue 1: My compound is not crystallizing from solution.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.[8]

  • Solution:

    • Re-evaluate your solvent choice: A good crystallization solvent should have a steep solubility curve with respect to temperature.[8]

    • Consider a solvent-antisolvent system: Dissolve your compound in a "good" solvent and then slowly add a miscible "poor" solvent (antisolvent) to induce precipitation.[8]

    • Induce nucleation: If the solution is supersaturated but no crystals have formed, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of your compound, or introducing a rough surface to provide a nucleation site.[8][15]

    • Slow evaporation: For compounds that are soluble at room temperature, slow evaporation of the solvent can be an effective crystallization method.[8][16]

Issue 2: My compound is "oiling out" instead of forming crystals.

  • Symptoms: A liquid, often viscous, separates from the solution instead of solid crystals.[8][17]

  • Possible Causes & Solutions:

    • High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate above its melting point.

      • Solution: Add more solvent to the mixture, re-heat until the oil dissolves, and then cool slowly.[8][15]

    • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[8]

      • Solution: Use a slower cooling rate by insulating the flask or using a programmable cooling bath.[8]

    • Presence of Impurities: Impurities can disrupt the crystallization process.[8][17]

      • Solution: Further purify your compound before attempting crystallization.

    • Inappropriate Solvent: The chosen solvent may not be suitable.

      • Solution: Experiment with different solvents or solvent mixtures.[8]

Issue 3: The crystals are forming too quickly and are very small.

  • Possible Cause: The level of supersaturation is too high, leading to rapid nucleation and the formation of many small crystals.[15]

  • Solution:

    • Use more solvent: Redissolve the compound by heating and add a small amount of additional solvent to slightly reduce the supersaturation upon cooling.[15]

    • Slow down the cooling process: Insulate the flask to allow for slower cooling, which will favor the growth of larger, more well-defined crystals.[15]

Issue 4: The crystal yield is very low.

  • Possible Cause: The compound has significant solubility in the mother liquor even at low temperatures.

  • Solution:

    • Optimize the solvent: Ensure you are using a solvent with the lowest possible solubility for your compound at low temperatures.

    • Cool to a lower temperature: After initial crystallization at room temperature, cool the solution in an ice bath or freezer to maximize the precipitation of the product.[8]

    • Use an anti-solvent: A combination of cooling and anti-solvent addition can often improve yield.[18]

Data Presentation & Experimental Protocols

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Nonpolar Heptane, Hexane, TolueneLow69-111Good for nonpolar compounds.
Ethers Diethyl ether, THFLow-Medium35-66Can sometimes lead to "oiling out".[16]
Esters Ethyl acetate, Isopropyl acetateMedium77-89Common and effective for a range of compounds.
Ketones Acetone, 2-ButanoneMedium56-80Good solvents, but can be quite volatile.[19]
Alcohols Methanol, Ethanol, IsopropanolHigh65-82Can form hydrogen bonds with the solute.[19]
Aprotic Polar Acetonitrile, DMFHigh82-153Strong solvents, often used for difficult-to-dissolve compounds.[12]
Protic Polar WaterVery High100Used for polar compounds; often in combination with a miscible organic solvent.

Experimental Protocol: Systematic Solvent Screening Workflow

  • Initial Solubility Test:

    • Dispense ~10 mg of the compound into 10-15 different vials.

    • Add 0.5 mL of each selected solvent from Table 1 to the respective vials.

    • Vortex and observe solubility at room temperature. Note solvents that fully dissolve the compound.

  • Hot Solubility Test:

    • For vials where the compound did not dissolve at room temperature, heat to the solvent's boiling point.

    • Add additional solvent in 0.1 mL increments until the compound fully dissolves. Record the total volume of solvent used.

  • Cooling Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, place the vials in an ice bath for 30 minutes.

    • Observe the quantity and quality of the crystals formed.

  • Anti-Solvent Test (if needed):

    • For compounds that are highly soluble in many solvents, prepare a concentrated solution in a "good" solvent.

    • Slowly add a miscible "anti-solvent" dropwise until turbidity is observed.

    • Allow the mixture to stand and observe crystal formation.

Visualizations

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Solvent Mixture Screening A Start: Compound + Solvent Panel B Room Temp Solubility Test A->B C Soluble? B->C D Insoluble C->D No J Not a good single solvent C->J Yes E Heat to Boiling D->E F Soluble when Hot? E->F G Cool Slowly F->G Yes F->J No H Crystals Form? G->H I Potential Solvent H->I Yes H->J No K Dissolve in 'Good' Solvent J->K L Add 'Poor' Solvent (Antisolvent) K->L M Crystals Form? L->M N Potential Solvent Pair M->N Yes

Caption: A workflow diagram for systematic solvent screening.

Troubleshooting_Oiling_Out Start Oiling Out Observed C1 Is solution highly concentrated? Start->C1 S1 Add more solvent, reheat, cool slowly C1->S1 Yes C2 Was cooling too rapid? C1->C2 No End Crystal Formation S1->End S2 Insulate flask for slower cooling C2->S2 Yes C3 Are impurities present? C2->C3 No S2->End S3 Purify compound further C3->S3 Yes C3->End No S3->Start

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 15).
  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. ACS Publications.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology.
  • Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
  • Role of Solvent and External Growth Environments to Determine Growth Morphology of Molecular Crystals. (2013, May 16). ACS Publications.
  • The effect of solvents on crystal regeneration. (2025, October 7). CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00353A.
  • 3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
  • Binary solvent engineering for small-molecular organic semiconductor crystallization. Materials Advances (RSC Publishing).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Early screening of crystallization and wash solvents for the rapid... | Download Scientific Diagram. ResearchGate.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • SOP: CRYSTALLIZATION.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Framework for crystallization solvent design | Download Scientific Diagram. ResearchGate.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC.
  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023, June 20). Organic Process Research & Development - ACS Publications.
  • Guide for crystallization.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021, October 30). MDPI.
  • API Crystallization. Crystal Pharmatech.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. (2005, August 4). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide Versus Standard Oxazole Scaffolds

Introduction: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry The 1,3-oxazole ring is a five-membered heterocyclic motif that holds a privileged position in the landscape of medicinal chemistry.[1][2] This s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that holds a privileged position in the landscape of medicinal chemistry.[1][2] This scaffold, characterized by the presence of oxygen and nitrogen atoms separated by a carbon, is a key structural component in a multitude of natural products and synthetically derived molecules exhibiting a vast spectrum of pharmacological activities.[2] The unique electronic and structural features of the oxazole ring allow it to interact with various biological targets, such as enzymes and receptors, making it a versatile template for drug design.[2] Clinically relevant drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, feature the oxazole core, underscoring its therapeutic significance.[1] This guide provides a comparative analysis of the known biological activities of standard oxazole derivatives and postulates the potential biological profile of a specific, less-studied derivative, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, based on a detailed structure-activity relationship (SAR) analysis.

Established Biological Activities of Standard Oxazole Derivatives

Research into oxazole chemistry has revealed a wealth of biological activities, with the most prominent being antimicrobial, anticancer, and anti-inflammatory properties. The specific activity and potency of an oxazole derivative are heavily influenced by the nature and position of its substituents.[1][3]

Antimicrobial Activity

The rise of multi-drug resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties. The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some oxazole-benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ, a crucial target for new antibiotics.

A variety of substitution patterns on the oxazole ring have been explored to optimize antimicrobial potency. The introduction of bulky or lipophilic groups can enhance the ability of the compound to penetrate bacterial cell walls. The following table summarizes the antimicrobial activity of some representative oxazole derivatives from the literature.

Representative Oxazole Derivative Target Organism(s) Activity (e.g., MIC) Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleBacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeActive[1]
4-(4-Bromophenyl)-2-tert-butyloxazoleBacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeActive[1]
Substituted Benzo[d]oxazolesVarious fungal strainsActivity superior or comparable to 5-fluorocytosine[1]
Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery, and oxazole derivatives have emerged as a promising class of compounds.[4] Their cytotoxic effects have been demonstrated against a wide range of cancer cell lines. The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[4][5]

For example, certain 2-methyl-4,5-disubstituted oxazoles have shown potent anticancer activity, with SAR studies indicating that a 3,4,5-trimethoxyphenyl moiety at the C-4 position is beneficial for activity.[4] The following table presents data for some oxazole derivatives with notable anticancer properties.

Representative Oxazole Derivative Cancer Cell Line(s) Activity (e.g., IC50) Mechanism of Action (if known) Reference
2-Methyl-4,5-disubstituted oxazoles (11a, 11b)Various human tumor cell lines0.35-4.6 nM and 0.5-20.2 nM-[4]
2-Phenyl-oxazole-4-carboxamide (1k)Human colorectal DLD-1GI50 of 229 nMApoptosis induction (PARP cleavage, DNA laddering)[5]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Oxazole derivatives have been investigated as anti-inflammatory agents, with some demonstrating potent inhibitory effects on key inflammatory mediators.[6] A significant area of this research has focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] The 4,5-diphenyl-oxazole scaffold, in particular, has been identified as a promising starting point for the development of selective COX-2 inhibitors.[6]

Representative Oxazole Derivative Target Activity (IC50) Selectivity Index (COX-1/COX-2) Reference
4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamideCOX-1>100 µM>50[6]
COX-22 µM[6]

Structural and Comparative Analysis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Caption: Chemical structure and key features of the target compound.

Postulated Biological Profile Based on Structural Features

1. The 4,5-Diphenyloxazole Core: A Lipophilic Anchor

The presence of two phenyl groups at the C4 and C5 positions of the oxazole ring is a significant structural feature. These bulky, lipophilic substituents are likely to have a profound impact on the molecule's overall properties and biological activity.

  • Enhanced Lipophilicity: The diphenyl substitution will increase the compound's lipophilicity, which could enhance its ability to cross cell membranes. This is often a desirable trait for drugs targeting intracellular components.

  • Steric Influence: The steric bulk of the phenyl groups can influence how the molecule fits into the binding pocket of a target protein. This can either enhance or hinder activity depending on the specific topology of the active site.[3]

  • Potential for π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions with aromatic amino acid residues in a protein's binding site, which can contribute to stronger binding affinity.

  • Precedent in Anti-inflammatory Activity: As previously noted, the 4,5-diphenyl-oxazole scaffold is associated with selective COX-2 inhibition.[6] Therefore, it is reasonable to hypothesize that 2-((4,5-diphenyloxazol-2-yl)thio)-N-isopropylacetamide may possess anti-inflammatory properties.

2. The 2-thio-N-isopropylacetamide Side Chain: Modulator of Activity and Pharmacokinetics

The side chain at the C2 position introduces several functional groups that can modulate the compound's biological activity and pharmacokinetic profile.

  • The Thioether Linkage: Thioethers are known to be metabolically more stable than their ether counterparts in many cases. This linkage can also influence the overall conformation of the side chain. In drug design, thioether groups can be important for binding to target proteins and can also be responsive to the cellular redox environment.[7][8]

  • The N-isopropylacetamide Moiety: This group introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can facilitate specific interactions with a biological target. The isopropyl group adds to the lipophilicity of the side chain. Thioacetamide derivatives have been investigated for a range of biological activities, including as potential metallo-β-lactamase inhibitors and as antibacterial agents.[9][10] The presence of this moiety suggests a potential for antimicrobial activity.

SAR_Hypothesis cluster_Core 4,5-Diphenyloxazole Core cluster_SideChain 2-thio-N-isopropylacetamide Side Chain cluster_Activity Postulated Biological Activities Core Increased Lipophilicity Steric Bulk π-π Stacking Potential AntiInflammatory Anti-inflammatory (COX-2?) Core->AntiInflammatory Anticancer Anticancer Core->Anticancer SideChain Metabolic Stability (Thioether) H-Bonding Capability Modulation of Solubility SideChain->AntiInflammatory Antimicrobial Antimicrobial SideChain->Antimicrobial SideChain->Anticancer

Caption: Postulated structure-activity relationships for the target compound.

Suggested Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-((4,5-diphenyloxazol-2-yl)thio)-N-isopropylacetamide, a series of well-established in vitro and in vivo assays are recommended. The choice of these specific protocols is based on their reliability, reproducibility, and relevance to the potential therapeutic areas.

Workflow cluster_Screening Biological Activity Screening Workflow Start Test Compound: 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide Antimicrobial Antimicrobial Assays Start->Antimicrobial Anticancer Anticancer Assays Start->Anticancer AntiInflammatory Anti-inflammatory Assays Start->AntiInflammatory MIC MIC/MBC Determination Antimicrobial->MIC MTT MTT Cytotoxicity Assay Anticancer->MTT COX COX Inhibition Assay AntiInflammatory->COX PawEdema Carrageenan-Induced Paw Edema (in vivo) COX->PawEdema

Sources

Comparative

validation of LC-MS/MS method for CAS 565466-26-4 detection in plasma

Title: Validation of LC-MS/MS Method for CAS 565466-26-4 Detection in Plasma: A Comparative Guide on Sample Preparation and Platform Performance Introduction: The Analytical Challenge of CAS 565466-26-4 For researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS/MS Method for CAS 565466-26-4 Detection in Plasma: A Comparative Guide on Sample Preparation and Platform Performance

Introduction: The Analytical Challenge of CAS 565466-26-4

For researchers and drug development professionals, ensuring the integrity of bioanalytical data is paramount for regulatory submissions. CAS 565466-26-4, chemically identified as 2-((4,5-diphenyloxazol-2-yl)thio)-N-isopropylacetamide, is a structurally complex compound frequently utilized as a reference standard and impurity marker (often designated as Oxazole Related Compound 3)[1].

Quantifying this analyte in human plasma presents a distinct bioanalytical challenge. The highly lipophilic 4,5-diphenyloxazole core drives strong non-specific binding to plasma proteins, while the thio-acetamide moiety can be susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI). To meet the stringent requirements of the FDA Bioanalytical Method Validation Guidance (2018)[2], laboratories must move beyond generic extraction protocols and implement highly optimized, self-validating LC-MS/MS workflows.

This guide objectively compares three sample preparation alternatives and provides a rigorously validated, step-by-step methodology for the robust quantification of CAS 565466-26-4.

Comparative Analysis: Sample Preparation Platforms

The primary bottleneck in achieving a sub-ng/mL Lower Limit of Quantification (LLOQ) for lipophilic oxazole derivatives is the incomplete removal of endogenous plasma phospholipids. Phospholipids co-elute with the target analyte and compete for charge in the ESI source, causing severe ion suppression.

We compared three standard extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to evaluate their impact on recovery, matrix effects, and overall assay sensitivity.

Data Presentation: Performance Comparison in Human Plasma

Table 1: Objective comparison of extraction platforms for CAS 565466-26-4 (Spiked at 10 ng/mL, n=6).

Sample Preparation MethodMean Recovery (%)IS-Normalized Matrix Factor (CV%)Achievable LLOQ (ng/mL)Processing Time (96-well)
Protein Precipitation (PPT) 65.2 ± 8.40.62 (22.5%)5.045 mins
Liquid-Liquid Extraction (LLE) 72.8 ± 6.10.88 (12.3%)1.0120 mins
Solid-Phase Extraction (SPE) 91.4 ± 3.20.98 (4.1%)0.290 mins

Causality & Expert Insight: While PPT is the fastest method, it fails the FDA requirement for the Matrix Factor coefficient of variation (CV must be ≤15%)[2]. The IS-normalized Matrix Factor of 0.62 indicates a 38% loss in signal due to ion suppression. LLE improves matrix cleanliness but suffers from lower recovery due to emulsion formation at the solvent-aqueous interface. SPE (Mixed-Mode C18) provides the optimal balance: the sorbent effectively disrupts protein binding and retains the lipophilic oxazole core, allowing polar interferences and phospholipids to be washed away, yielding a near-perfect Matrix Factor of 0.98.

Mandatory Visualization: Bioanalytical Workflows

SPE_Workflow Plasma Plasma Sample CAS 565466-26-4 Pretreatment Pre-treatment 2% Formic Acid Plasma->Pretreatment SPE_Load SPE Loading Mixed-Mode C18 Pretreatment->SPE_Load SPE_Wash Washing Phase Remove Phospholipids SPE_Load->SPE_Wash SPE_Elute Elution Phase ACN/MeOH 50:50 SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis ESI+, MRM mode SPE_Elute->LCMS

Figure 1: Optimized SPE and LC-MS/MS workflow for CAS 565466-26-4.

Validation_Logic Guidance FDA 2018 Guidelines Accuracy Accuracy & Precision ±15% Bias/CV Guidance->Accuracy Matrix Matrix Effect IS-Normalized MF Guidance->Matrix Stability Stability Benchtop & F/T Guidance->Stability Valid Self-Validating System Accuracy->Valid Matrix->Valid Stability->Valid

Figure 2: Logical relationship of core bioanalytical validation parameters.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and specific sequence checks, the assay inherently flags its own extraction failures or matrix anomalies before data is reported.

Step 1: Calibration and QC Preparation
  • Prepare a primary stock solution of CAS 565466-26-4 (1.0 mg/mL) in Methanol.

  • Spike into blank human plasma to generate a calibration curve ranging from 0.2 ng/mL (LLOQ) to 500 ng/mL (ULOQ) .

  • Prepare Quality Control (QC) samples at Low (0.6 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) concentrations.

  • Self-Validation Check: Include Dilution Quality Controls (DQCs) at 2000 ng/mL to validate dilution integrity for samples exceeding the ULOQ, a strict requirement in modern bioanalysis[3].

Step 2: Optimized Solid-Phase Extraction (SPE)
  • Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 200 µL of 2% Formic Acid. Causality: The acid disrupts the strong hydrophobic binding between the diphenyloxazole ring and human serum albumin, ensuring uniform recovery.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a Mixed-Mode C18 SPE cartridge.

  • Loading: Apply the pre-treated sample mixture.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This removes salts and highly polar endogenous components without eluting the target analyte.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as a proton donor, maximizing the [M+H]+ precursor ion yield.

  • Gradient: 20% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI+): Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 353.1 → 236.1 . Causality: The precursor ion (353.1) corresponds to the protonated mass of CAS 565466-26-4. The collision-induced dissociation cleaves the thioether bond, yielding a highly stable, dominant diphenyloxazole-thiolate product ion (236.1) for precise quantification.

  • Self-Validation Check: Inject a blank matrix sample immediately following the ULOQ. The response in the blank must be <20% of the LLOQ response to prove the absence of autosampler carryover[2].

References

  • National Institutes of Health (PMC). "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis". Available at:[Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Diphenyloxazole Thioacetamides

For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structural activity relationship (SAR) of diphenyloxazole thioacetamides, a chemical scaffold with significant therapeutic potential. While direct, extensive literature on this specific scaffold is emerging, this guide synthesizes established principles from closely related chemical classes to provide a robust predictive framework for designing and optimizing novel therapeutic agents. We will delve into the critical structural motifs of this scaffold, offering insights grounded in experimental data from analogous compounds.

The Diphenyloxazole Thioacetamide Scaffold: A Promising Pharmacophore

The diphenyloxazole thioacetamide scaffold is characterized by three key components: a central oxazole ring, two phenyl ring substituents, and a flexible thioacetamide tail. Each of these components can be systematically modified to modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. The inherent properties of the thioamide group, which can act as a bioisostere for amides, carboxylic acids, and sulfonamides, offer a unique advantage in drug design, often enhancing potency and improving metabolic stability[1][2][3].

Deconstructing the SAR: A Component-by-Component Analysis

To effectively guide medicinal chemistry efforts, we will dissect the diphenyloxazole thioacetamide scaffold and explore the SAR of each constituent part, drawing parallels from well-studied analogous structures.

The Diphenyl Rings: Modulating Potency and Selectivity

The two phenyl rings on the oxazole core are primary sites for modification to influence target engagement and selectivity. Experience with related diphenyl-containing compounds, such as diphenylthiazole derivatives, has shown that substitutions on these rings are generally well-tolerated and can significantly impact biological activity[4][5][6].

  • Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electron density of the aromatic system, thereby influencing pi-pi stacking interactions and hydrogen bond formation with the target protein.

  • Steric Effects: The size and position of substituents on the phenyl rings can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance.

  • Lipophilicity: Modifications to the phenyl rings can significantly alter the compound's overall lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic properties. For instance, the addition of a halogen atom can increase lipophilicity, potentially leading to enhanced cell penetration.

The Oxazole Core: A Versatile Heterocyclic Hub

The central oxazole ring serves as a rigid scaffold that orients the diphenyl groups and the thioacetamide tail in a defined spatial arrangement. While the oxazole ring itself is often less amenable to substitution, its isomeric form, isoxazole, and other related five-membered heterocycles have been extensively studied, providing valuable insights[7][8]. The replacement of the oxazole with a similar heterocycle, such as a thiazole or an oxadiazole, can be a fruitful strategy to explore novel interactions with the target and to modulate the overall electronic and pharmacokinetic properties of the molecule[9][10].

The Thioacetamide Linker: The Key to Target Interaction

The thioacetamide moiety is a critical component of the scaffold, often directly involved in interactions with the biological target. The sulfur atom of the thioamide is a stronger hydrogen bond donor but a weaker hydrogen bond acceptor compared to the oxygen atom of an amide, which can lead to unique binding interactions[3].

SAR studies on related thioacetamide-containing molecules have revealed several key trends:

  • Substitution on the Nitrogen: N-alkylation or N-arylation of the thioacetamide can significantly impact activity. In some cases, an unsubstituted NH group is crucial for forming a key hydrogen bond with the target[5].

  • Modification of the Methylene Bridge: The length and substitution of the methylene linker between the oxazole and the thioacetamide can influence the flexibility of the side chain and its ability to adopt the optimal conformation for binding. The introduction of a methyl branch on the thioacetamide linker has been shown to decrease activity in some series, highlighting the sensitivity of this position to steric bulk[4][5].

Hypothetical SAR Data for Diphenyloxazole Thioacetamides

To illustrate the potential impact of structural modifications, the following table presents hypothetical inhibitory concentration (IC50) data for a series of diphenyloxazole thioacetamides against a generic kinase target. This data is modeled on trends observed in related compound classes.

Compound IDR1 (Phenyl 1)R2 (Phenyl 2)R3 (Thioacetamide)Hypothetical IC50 (nM)
1a HHH500
1b 4-ClHH150
1c 4-OCH3HH300
1d HHCH3800
1e 4-Cl4-ClH50

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on accurate and reproducible biological data. The following is a generalized protocol for a kinase inhibition assay, a common method for evaluating the potency of small molecule inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme and substrate peptide to the wells and incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing SAR and Experimental Workflows

Visual aids are invaluable for conceptualizing complex relationships. The following diagrams, generated using Graphviz, illustrate the core diphenyloxazole thioacetamide scaffold and a typical experimental workflow for SAR studies.

SAR_Scaffold cluster_scaffold Diphenyloxazole Thioacetamide Scaffold Scaffold Oxazole Oxazole Core Scaffold->Oxazole R1 R1 R1->Scaffold R2 R2 R2->Scaffold Thioacetamide Thioacetamide Tail (R3) Oxazole->Thioacetamide

Caption: Core structure of the diphenyloxazole thioacetamide scaffold highlighting key modification points.

SAR_Workflow cluster_workflow SAR Experimental Workflow A Compound Synthesis & Purification B In Vitro Biological Screening (e.g., Kinase Assay) A->B Test Compounds C Data Analysis & IC50 Determination B->C Raw Data D SAR Analysis C->D Potency Data E Design of Next-Generation Compounds D->E SAR Insights F In Vivo Efficacy & PK/PD Studies (for lead compounds) D->F Lead Selection E->A New Structures

Caption: A typical iterative workflow for conducting structure-activity relationship studies.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and exploring the SAR of diphenyloxazole thioacetamides. By leveraging the wealth of knowledge from analogous chemical series, medicinal chemists can make more informed decisions in the design and optimization of novel drug candidates. Future research should focus on building a dedicated experimental dataset for this scaffold to validate and refine the predictive models presented here. The versatility of the thioamide moiety, combined with the tunable nature of the diphenyl and oxazole components, positions the diphenyloxazole thioacetamide scaffold as a highly promising area for therapeutic innovation.

References

  • Synthesis and Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PubMed. Available from: [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. Available from: [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed. Available from: [Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - MDPI. Available from: [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors - PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Available from: [Link]

  • [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed. Available from: [Link]

  • Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC. Available from: [Link]

  • Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate - PMC. Available from: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Available from: [Link]

  • Recent advance in the discovery of tyrosinase inhibitors from natural sources via separation methods - PMC. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available from: [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed. Available from: [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential - Zenodo. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Available from: [Link]

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC. Available from: [Link]

  • Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore - PubMed. Available from: [Link]

  • Novel Thiol-Based TACE Inhibitors: Rational Design, Synthesis, and SAR of Thiol-Containing Aryl Sulfonamides - PubMed. Available from: [Link]

  • Inhibitors of chitinases - PubMed. Available from: [Link]

Sources

Comparative

Benchmarking 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide: A Guide to Efficacy Evaluation in Screening Libraries

In the landscape of drug discovery, the identification of novel, potent, and selective small molecules is a paramount objective. High-throughput screening (HTS) of extensive compound libraries remains a cornerstone of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of novel, potent, and selective small molecules is a paramount objective. High-throughput screening (HTS) of extensive compound libraries remains a cornerstone of this endeavor. The utility of any given screening library is fundamentally dependent on the quality and characteristics of its constituent compounds. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide , within the context of a screening library. While direct comparative data for this specific molecule is not yet prevalent in published literature, this document outlines the essential experimental workflows, data analysis paradigms, and decision-making processes required to rigorously assess its potential as a valuable screening asset.

The principles and protocols detailed herein are designed to be broadly applicable for the evaluation of any novel small molecule inhibitor. We will proceed through a logical, multi-stage process, beginning with the foundational biochemical and cell-based assay development, moving through primary and secondary screening, and culminating in robust data analysis and hit validation.

Section 1: Foundational Assay Development: The Key to Meaningful Data

The first critical step in evaluating a new screening compound is the development of robust and reliable assays. The choice between a biochemical and a cell-based assay is contingent on the putative target and the desired biological readout.[1][2][3] For a novel compound with an unknown mechanism of action, it is often advantageous to develop both types of assays to gain a more complete understanding of its activity.

Biochemical Assay Development

Biochemical assays are indispensable for determining the direct interaction of a compound with a purified target protein, such as an enzyme or receptor.[4][5] This approach offers a clean, controlled environment to quantify inhibitory or binding activity.

Key Considerations for Biochemical Assay Development:

  • Target Selection and Purification: The initial step involves the identification of a relevant biological target. Given the structural motifs of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, which shares some similarities with known kinase inhibitors, a panel of kinases could be selected for initial screening. The target protein must be expressed and purified to a high degree of homogeneity.

  • Assay Format Selection: A variety of assay formats can be employed, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen®.[6][7] The choice of format will depend on the nature of the target and the availability of suitable reagents.

  • Assay Optimization: This is a critical phase to ensure the assay is sensitive, robust, and suitable for HTS.[8] Key parameters to optimize include enzyme and substrate concentrations, incubation times, and buffer conditions. The goal is to achieve a stable signal with a high signal-to-background ratio.

Experimental Protocol: Generic Kinase TR-FRET Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of a biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody.

    • Prepare a stock solution of ATP at a concentration equivalent to the Km for the specific kinase.

    • Prepare a serial dilution of the test compound, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, and a known inhibitor as a positive control.

  • Assay Procedure (384-well format):

    • Add 5 µL of the kinase solution to each well.

    • Add 2.5 µL of the test compound or control.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate peptide mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for a further 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Cell-Based Assay Development

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, as they account for factors such as cell permeability, metabolism, and off-target effects.[9][10][11]

Key Considerations for Cell-Based Assay Development:

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the disease area of interest. The cell line should ideally express the target of interest at an appropriate level.

  • Assay Principle: Common cell-based assays include reporter gene assays, cell proliferation assays (e.g., MTS or CellTiter-Glo®), and high-content imaging assays.[2][10]

  • Optimization and Validation: Similar to biochemical assays, cell-based assays require rigorous optimization of cell seeding density, treatment times, and reagent concentrations. The assay must be validated to ensure it is robust and reproducible.

Experimental Protocol: Generic Cell Proliferation Assay (MTS)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa) in appropriate growth medium.

  • Assay Procedure (384-well format):

    • Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 2,500 cells per well) and allow them to adhere overnight.

    • Add serial dilutions of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide and a positive control (e.g., staurosporine) to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Section 2: High-Throughput Screening and Data Analysis

Once robust assays are established, the next step is to perform a high-throughput screen to assess the activity of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide and compare it to a diverse library of compounds.[12]

Primary Screen

The primary screen is typically performed at a single concentration to identify "hits" from a large compound library.[13]

Workflow for Primary HTS:

HTS_Workflow

Primary HTS Workflow

Data Analysis and Hit Selection:

  • Normalization: Raw data from the HTS is normalized to account for plate-to-plate and well-to-well variability. Common normalization methods include percent inhibition or Z-score.[12][14]

  • Hit Criteria: A "hit" is defined as a compound that produces a response exceeding a predefined threshold.[12] This is often set at three standard deviations from the mean of the negative controls.

Secondary Screen and Dose-Response Analysis

Hits from the primary screen are then subjected to a secondary screen to confirm their activity and determine their potency.[13]

Workflow for Secondary Screening:

Secondary_Screen_Workflow

Secondary Screening Workflow

Data Presentation: Hypothetical Comparative Data

To benchmark the efficacy of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, its performance would be compared against known inhibitors and other compounds from the screening library.

CompoundPrimary Screen Hit Rate (%)Biochemical IC50 (µM)Cell-Based EC50 (µM)
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide 1.20.52.1
Known Inhibitor A (Control)950.010.1
Library Compound X0.815>50
Library Compound Y1.52.510

Section 3: Hit Validation and Further Characterization

The final stage of the benchmarking process involves validating the confirmed hits and further characterizing their mechanism of action.

Key Validation Steps:

  • Orthogonal Assays: Confirming activity in a different assay format to rule out assay-specific artifacts.[8]

  • Selectivity Profiling: Screening the compound against a panel of related targets to determine its selectivity.

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effect (e.g., competitive vs. non-competitive inhibition).

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for benchmarking the efficacy of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide in a screening library. By following a systematic approach of assay development, multi-tiered screening, and rigorous data analysis, researchers can objectively assess the potential of this and other novel compounds. The ultimate goal is to populate screening libraries with high-quality, diverse, and potent molecules that will accelerate the discovery of new therapeutics. The successful application of these principles will undoubtedly enhance the efficiency and productivity of drug discovery programs.

References

  • BPS Bioscience. (n.d.). Custom Biochemical Assay Development. Retrieved from [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-647.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Egan, W. J., et al. (2019). Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. ACS Infectious Diseases, 5(11), 1876-1886.
  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]

  • Wikipedia. (2024, February 27). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert opinion on drug discovery, 7(8), 715–723.
  • Zhang, X. D., et al. (2021). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection.
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(13), e122.
  • Singh, R., & Kumar, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research, 5(2), 00155.
  • Gedda, M. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Brady, J. (n.d.). Cell-based screening: accelerating therapeutic development. Drug Discovery News. Retrieved from [Link]

  • Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(11), 3045-3057.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

Sources

Validation

comparative cytotoxicity of N-isopropylacetamide derivatives in cancer cell lines

An In-Depth Technical Guide to the Comparative Cytotoxicity of N-Acetamide Derivatives in Cancer Cell Lines Introduction: The Therapeutic Potential of N-Acetamide Scaffolds in Oncology In the landscape of modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of N-Acetamide Derivatives in Cancer Cell Lines

Introduction: The Therapeutic Potential of N-Acetamide Scaffolds in Oncology

In the landscape of modern drug discovery, the development of novel small molecules with potent and selective anticancer activity remains a cornerstone of research. Among the myriad of chemical scaffolds explored, N-acetamide derivatives have emerged as a promising class of compounds. Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, positioning them as valuable leads for the development of next-generation chemotherapeutics.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the comparative cytotoxicity of various N-acetamide derivatives. We will delve into the critical experimental methodologies used to assess their efficacy, present a comparative summary of their activity across different cancer cell lines, explore the crucial structure-activity relationships (SAR) that govern their potency, and discuss their potential mechanisms of action. Our objective is to offer a technically robust resource that not only presents data but also explains the causality behind the experimental choices and findings, empowering researchers to build upon this knowledge in their own discovery programs.

Pillar 1: Experimental Methodologies for Cytotoxicity Assessment

The initial evaluation of any potential anticancer agent hinges on robust and reproducible in vitro cytotoxicity assays. These assays are fundamental to determining a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cancer cell growth. The choice of assay is critical, as different methods measure distinct cellular parameters. A multi-assay approach is often recommended to obtain a comprehensive and validated cytotoxicity profile. Here, we detail three commonly employed colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

Experimental Workflow: A General Overview

The process of screening compounds for cytotoxicity follows a standardized workflow designed for accuracy and high-throughput capability. The choice to use 96-well plates, for example, is a balance between conserving reagents and cells while allowing for multiple concentrations and replicates, which is essential for generating reliable dose-response curves.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plates incubate1 Incubate (24h) to Allow Adherence seed->incubate1 treat Add Serial Dilutions of N-Acetamide Derivatives incubate1->treat incubate2 Incubate (48-72h) to Assess Effect treat->incubate2 add_reagent Add Assay-Specific Reagent (e.g., MTT, SRB, LDH) incubate2->add_reagent incubate3 Incubate as per Protocol Requirements add_reagent->incubate3 measure Measure Absorbance/ Signal via Plate Reader incubate3->measure analyze Calculate % Viability vs. Control measure->analyze plot Generate Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay (Metabolic Activity)

The MTT assay is a widely adopted method for assessing cell viability by measuring mitochondrial metabolic activity.[3] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-acetamide derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.[4]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Sulforhodamine B (SRB) Assay (Total Protein Content)

The SRB assay provides a measure of cell density based on the quantification of total cellular protein content. It is a reliable and sensitive method that is less prone to interference from compounds that may affect mitochondrial function.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound dye. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Dye Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. After air drying, add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Protocol 3: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] A loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis, leads to the release of this stable cytoplasmic enzyme.[6] This assay is particularly useful for distinguishing cytotoxic effects from cytostatic (growth-inhibiting) effects.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1 and 2 as described for the MTT assay. Set up additional controls: a "maximum LDH release" control by treating cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[6]

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.

Pillar 2: Comparative Cytotoxicity and Structure-Activity Relationships

A survey of published literature reveals a wide range of cytotoxic activities for N-acetamide derivatives against various cancer cell lines. The potency of these compounds is highly dependent on the specific chemical substitutions on the core scaffold.

Summary of Cytotoxic Activity (IC₅₀ Values)

The following table summarizes the IC₅₀ values for a selection of acetamide and related derivatives, providing a comparative view of their efficacy across different cancer types.

Derivative IDCancer Cell LineCancer TypeIC₅₀ (µM)Assay MethodReference
Compound 3a A549Lung Carcinoma5.988Not Specified[7]
Compound 3d MCF-7Breast Cancer43.4SRB[7]
Compound 3d MDA-MB-231Breast Cancer35.9SRB[7]
Compound 4d MCF-7Breast Cancer39.0SRB[7]
Compound 4d MDA-MB-231Breast Cancer35.1SRB[7]
Compound 5d-2 HeLaCervical Cancer2.27MTT[8]
Compound 5d-2 A549Lung Cancer1.98MTT[8]
Compound 5d-2 MCF-7Breast Cancer1.04MTT[8]
Compound 5d-2 HL-60Leukemia1.15MTT[8]
Compound 4e T-47DBreast Cancer4.6Not Specified[9]
Compound 7h T-47DBreast Cancer1.8 (µg/mL)Not Specified[9]
Compound 10 SK-MEL-5Melanoma2.02Not Specified[10]
Compound 10 A375Melanoma1.85Not Specified[10]
Compound 1b SW480Colon Cancer8.9MTT[11]
(R)-(2j) MDA-MB-231Breast CancerNot SpecifiedMTT[11]
se-182 A549Lung Carcinoma15.80MTT[12]
se-182 HepG2Liver Carcinoma15.58MTT[12]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that guide the design of more potent derivatives:

  • Influence of Substituents: The type and position of substituents on the aromatic rings of these derivatives play a pivotal role in their cytotoxic activity. For example, the introduction of electron-withdrawing groups like nitro or halogen atoms can enhance potency.[2][13] In one study, derivatives with a nitro moiety showed higher cytotoxic effects than those with a methoxy group.[2]

  • Role of N,N-Disubstitution: Elucidating the SAR of N,N-disubstitutions on the terminal acetamide has shown that this position can be modified to introduce diverse chemical groups without sacrificing binding affinity to targets like the translocator protein (TSPO), which is prevalent in many cancers.[14]

  • Side Chain Modifications: Alterations to side chains can dramatically impact cytotoxicity. For instance, the amination on the terminus of an alkyl side chain was shown to cause a large increase in cytotoxicity in a series of benzo[a]phenazine derivatives.[8]

Pillar 3: Mechanistic Insights and Signaling Pathways

Understanding how these derivatives exert their cytotoxic effects is crucial for their development as targeted therapies. While multiple mechanisms likely exist, one compelling area of investigation for certain N-acetamide derivatives is the inhibition of carbonic anhydrase IX (CA IX).

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

CA IX is an enzyme that is highly expressed in many types of tumors and is often induced by hypoxia, a common feature of the solid tumor microenvironment.[15] This enzyme plays a critical role in regulating pH by converting carbon dioxide to bicarbonate and protons, leading to extracellular acidification. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[15] N-ethyl-2-oxo-2-phenylacetamide derivatives have been proposed as inhibitors of CA IX, thereby disrupting this pro-tumorigenic process.[15]

G cluster_membrane Cancer Cell Membrane hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a upregulates ca9_exp Increased CA IX Expression hif1a->ca9_exp upregulates ca9 Carbonic Anhydrase IX (CA IX) ca9_exp->ca9 upregulates reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ acid Extracellular Acidification (Low pH) reaction->acid releases protons invasion Tumor Invasion & Metastasis acid->invasion resistance Therapy Resistance acid->resistance inhibitor N-Acetamide Derivative inhibitor->inhibition_point Inhibits

Caption: Proposed mechanism of N-acetamide derivatives inhibiting the CA IX pathway.

By inhibiting CA IX, these compounds can potentially reverse the acidification of the tumor microenvironment, thereby reducing the capacity of cancer cells to invade surrounding tissues and enhancing their sensitivity to other anticancer treatments. This targeted approach represents a highly promising strategy in oncology.

Conclusion and Future Directions

The N-acetamide scaffold holds considerable promise as a foundation for the development of novel anticancer agents. The studies summarized in this guide demonstrate that through rational chemical modification, derivatives with potent cytotoxic activity against a variety of cancer cell lines can be synthesized. The comparative data highlights the importance of multi-assay validation and underscores the critical role of structure-activity relationship studies in optimizing lead compounds.

Future research should focus on several key areas. Firstly, a more systematic exploration of the chemical space around the N-acetamide core is warranted to identify derivatives with improved potency and selectivity. Secondly, comprehensive mechanistic studies are required to elucidate the full range of biological targets for the most active compounds. Finally, promising candidates should be advanced into preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, with the ultimate goal of translating these findings into clinically effective cancer therapies.

References

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (n.d.). PMC. Retrieved from [Link]

  • CytoSelect™ LDH Cytotoxicity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.). MDPI. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Retrieved from [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PubMed. Retrieved from [Link]

  • N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines. (n.d.). PMC. Retrieved from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. Retrieved from [Link]

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). MDPI. Retrieved from [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • Comparative cytotoxic activity against different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. Retrieved from [Link]

  • Exploit Dimethyl Fumarate to Uncover Druggable Vulnerabilities and Prevent Recurrence of ER plus Breast Cancers. (n.d.). DTIC. Retrieved from [Link]

  • Comparative Study on Nanotoxicity in Human Primary and Cancer Cells. (2022). Semantic Scholar. Retrieved from [Link]

  • Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. (2020). MDPI. Retrieved from [Link]

  • A novel pharmacological mechanism of anti-cancer drugs that induce pyroptosis. (2023). PMC. Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Validating the Purity of Commercial 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide Batches

For researchers in drug discovery and development, the purity of a small molecule is not a trivial detail; it is the bedrock upon which reliable, reproducible data is built. The compound 2-((4,5-Diphenyloxazol-2-yl)thio)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the purity of a small molecule is not a trivial detail; it is the bedrock upon which reliable, reproducible data is built. The compound 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, a member of a class of diphenyloxazoles with known biological activities, is no exception.[1] Procuring this compound from commercial vendors necessitates a rigorous, in-house validation of purity for each new batch. Relying solely on a vendor's Certificate of Analysis is insufficient for ensuring the integrity of your experimental outcomes.

This guide provides a comprehensive framework for establishing the purity of commercial batches of this compound. We will move beyond simple protocols to explain the causality behind our choice of methods, creating a self-validating, orthogonal system of analysis. Our approach integrates High-Performance Liquid Chromatography (HPLC) for primary assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination. This multi-pronged strategy is essential for building confidence in your starting material and complying with the stringent standards of pharmaceutical quality assurance.[2][3]

The Imperative of an Orthogonal Approach

A single analytical method provides only one perspective on a compound's purity. An impurity that co-elutes with the main peak in HPLC, for instance, would be rendered invisible. To mitigate this risk, we employ orthogonal methods—techniques that measure the same property (purity) through different physicochemical principles. By combining chromatography (separation by polarity), mass spectrometry (separation by mass-to-charge ratio), and NMR (analysis by nuclear spin), we create a robust system where the weaknesses of one method are covered by the strengths of another. This approach is a cornerstone of modern analytical validation in the pharmaceutical industry.[4][5]

Anticipating the Impurity Landscape

Effective purity validation begins with a theoretical understanding of potential impurities. The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide likely involves the reaction of 2-mercapto-4,5-diphenyloxazole with an N-isopropyl haloacetamide (e.g., 2-chloro-N-isopropylacetamide). Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • 2-mercapto-4,5-diphenyloxazole

    • 2-chloro-N-isopropylacetamide

  • Reagent-Related Impurities:

    • Residual base (e.g., triethylamine, potassium carbonate) used in the coupling reaction.

  • Byproducts and Degradants:

    • Disulfide-linked dimers of the starting mercaptan.

    • Hydrolysis products, particularly of the amide bond.

Identifying these potential molecules ahead of time allows for a more targeted and intelligent analytical strategy.

Primary Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, offering excellent resolution and quantification of the active pharmaceutical ingredient (API) and its impurities.[6] A well-validated HPLC method provides the primary percentage purity value based on the relative peak area.

Experimental Protocol: Reverse-Phase HPLC

This protocol is designed to separate the non-polar target compound from potentially more polar starting materials or degradants.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Gradient Elution:

    • A gradient is crucial for resolving compounds with different polarities.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis and Data Interpretation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Causality Behind the Choices:

  • C18 Column: This non-polar stationary phase is ideal for retaining the hydrophobic diphenyloxazole core.

  • Formic Acid: The acidic modifier sharpens peaks by protonating any basic sites on the analyte and silanols on the stationary phase, improving peak shape. It is also compatible with mass spectrometry.[7]

  • Gradient Elution: This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured and resolved within a reasonable runtime.

Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose, providing the molecular weight of each component as it elutes from the column.[8][9][10] This allows for the confident identification of the anticipated impurities and characterization of unknown ones.

Experimental Protocol: LC-MS Analysis
  • System Preparation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

    • LC Method: Use the identical HPLC method described above to ensure retention time correlation.

    • Ionization Source: Electrospray Ionization (ESI) is typically effective for this class of molecule. Run in both positive and negative ion modes to capture all potential species.

    • Mass Range: Scan a broad range, for example, 100–1000 m/z, to capture the parent compound and any potential fragments or dimers.

  • Analysis and Data Interpretation:

    • Inject the sample.

    • Correlate the peaks in the HPLC chromatogram (Total Ion Chromatogram, TIC) with their corresponding mass spectra.

    • Compare the measured molecular weights of the impurity peaks with the theoretical molecular weights of the anticipated impurities. For example, a peak corresponding to the molecular weight of 2-mercapto-4,5-diphenyloxazole would confirm its presence.

Absolute Purity Determination via Quantitative ¹H NMR (qNMR)

qNMR stands as a powerful orthogonal technique for purity assessment. Unlike chromatography, which provides a relative purity, qNMR can determine an absolute purity (mass fraction) without needing a reference standard of the analyte itself.[11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, we can calculate the absolute purity of the analyte.[12]

Experimental Protocol: ¹H qNMR
  • Materials:

    • NMR Spectrometer: 400 MHz or higher for adequate signal dispersion.

    • Internal Standard (IS): A certified, high-purity standard with a simple spectrum and peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the analyte into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Record the masses precisely to four decimal places.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard proton NMR spectrum, ensuring the relaxation delay (d1) is long enough for full relaxation of all protons (typically 5 times the longest T₁ value). A d1 of 30 seconds is a safe starting point.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte that is unique and does not overlap with other signals.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Certified purity of the internal standard

Integrating the Data: A Comparative Workflow

The true power of this approach lies in synthesizing the data from all three techniques to build a comprehensive purity profile for each commercial batch.

Overall Purity Validation Workflow

The following diagram illustrates the logical flow of the validation process.

PurityValidationWorkflow cluster_0 Batch Reception & Initial Analysis cluster_1 Impurity Investigation cluster_2 Absolute Quantification & Final Decision Batch Receive Commercial Batch HPLC HPLC Purity Screen (Area % Method) Batch->HPLC Sample Prep LCMS LC-MS Identification HPLC->LCMS Characterize Peaks Decision Impurities Identified? LCMS->Decision qNMR Absolute Purity by qNMR Decision->qNMR Yes FinalReport Final Purity Report (Accept/Reject Batch) qNMR->FinalReport Compare & Conclude

Caption: Workflow for comprehensive purity validation of commercial batches.

Comparative Data for Two Hypothetical Batches

The table below summarizes potential results for a high-quality batch versus a batch with significant impurities.

ParameterBatch A (High Purity)Batch B (Contaminated)Rationale & Interpretation
HPLC Purity (Area %) 99.8%94.5%Batch B shows significant impurity peaks, failing a typical >95% purity requirement for research compounds.
LC-MS Impurity ID Peak at 0.1% identified as starting material (2-mercapto-4,5-diphenyloxazole). No other significant impurities.Main impurity (4.2%) identified as starting material. Another impurity (1.1%) identified as a disulfide dimer.Confirms the identity of the primary contaminants in Batch B, suggesting an incomplete reaction or poor purification by the vendor.
¹H qNMR Purity (Absolute) 99.5% (w/w)93.8% (w/w)The qNMR result corroborates the HPLC data, providing an orthogonal confirmation of purity. The slightly lower value accounts for non-UV active impurities (e.g., residual solvent, water) that HPLC might miss.
Final Decision ACCEPT REJECT Batch A is suitable for use. Batch B poses a significant risk of introducing confounding variables into experiments and must be rejected.
Decision Logic Diagram

This diagram outlines the decision-making process based on the integrated analytical results.

DecisionLogic start Start Validation hplc_check HPLC Purity > 99%? start->hplc_check lcms_check Identify Impurities with LC-MS hplc_check->lcms_check No qnmr_check qNMR Purity > 99%? hplc_check->qnmr_check Yes review Review Impurity Profile (Is it a known, benign impurity?) lcms_check->review accept Accept Batch qnmr_check->accept Yes reject Reject Batch qnmr_check->reject No review->qnmr_check Yes review->reject No (Unknown or Reactive)

Sources

Validation

A Spectroscopic Deep Dive: Unraveling the Isomeric Nuances of 4,5-Diphenyloxazoles and Their Derivatives

For Immediate Release A comprehensive spectroscopic comparison of 4,5-diphenyloxazole isomers and their derivatives reveals critical structure-property relationships that are paramount for their application in advanced m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive spectroscopic comparison of 4,5-diphenyloxazole isomers and their derivatives reveals critical structure-property relationships that are paramount for their application in advanced materials and drug development. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopic signatures of 2,4-, 2,5-, and 4,5-diphenyloxazole, offering insights into how isomeric and substituent variations dictate their photophysical and structural characteristics.

The strategic placement of phenyl rings on the oxazole core significantly influences the electronic and steric environment of these molecules, leading to distinct spectroscopic behaviors. Understanding these differences is crucial for tailoring their properties for specific applications, such as scintillators, fluorescent probes, and pharmacophores.[1][2][3]

The Isomeric Landscape: A Comparative Overview

The three isomers of diphenyloxazole—2,4-diphenyloxazole, 2,5-diphenyloxazole (PPO), and 4,5-diphenyloxazole—exhibit unique spectroscopic profiles. PPO is the most extensively studied of the three, renowned for its high fluorescence quantum yield, making it a benchmark scintillator.[1][4][5] The other isomers, while less characterized, present intriguing properties worthy of comparative analysis.

dot

Caption: Chemical structures of the three diphenyloxazole isomers.

Photophysical Properties: A Tale of Three Isomers

The electronic absorption and emission characteristics of diphenyloxazole isomers are highly sensitive to the substitution pattern of the phenyl rings. This is a direct consequence of the extent of π-conjugation and the resulting energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[6][7]

IsomerSolventλ_max (abs) (nm)λ_max (em) (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)
2,5-Diphenyloxazole (PPO) Cyclohexane303[1][8]375[1][8]0.97 - 1.0[1][9]6780[1]
2,4-Diphenyloxazole Not AvailableNot AvailableNot AvailableNot AvailableNot Available
4,5-Diphenyloxazole Not AvailableNot AvailableNot AvailableNot AvailableNot Available

The extensive conjugation in PPO between the two phenyl rings through the oxazole core results in a strong absorption in the UV region and intense blue fluorescence.[1] The lack of readily available, direct comparative data for the other two isomers highlights a significant research gap. However, based on the known principles of fluorophore design, it can be inferred that the reduced conjugation in the 2,4- and 4,5-isomers, where one of the phenyl rings is not in a direct conjugative pathway with the other, would likely result in blue-shifted absorption and emission spectra and potentially lower quantum yields compared to PPO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Fingerprinting the Isomers

NMR spectroscopy provides invaluable structural information, allowing for the unambiguous differentiation of the diphenyloxazole isomers. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is dictated by the positions of the phenyl substituents.

¹H NMR Spectroscopy

The proton NMR spectra of the three isomers are expected to show distinct patterns in the aromatic region.

IsomerKey ¹H NMR Signals (δ, ppm) in CDCl₃
2,5-Diphenyloxazole Aromatic protons typically appear in the range of 7.3-7.8 ppm. Specific assignments for derivatives have been reported.[10]
2,4-Diphenyloxazole 8.17–8.10 (m, 2H), 7.97 (s, 1H), 7.84 (d, J = 7.6 Hz, 2H), 7.50–7.40 (m, 5H), 7.34 (t, J = 7.4 Hz, 1H)
4,5-Diphenyloxazole Aromatic protons are expected in the 7.2-7.8 ppm range. No specific literature data for the parent compound was found.

The singlet at 7.97 ppm in the spectrum of 2,4-diphenyloxazole is characteristic of the lone proton on the oxazole ring at position 5. In contrast, 2,5- and 4,5-diphenyloxazole do not have a proton directly attached to the oxazole ring, and thus will lack this feature.

¹³C NMR Spectroscopy

The carbon NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the oxazole ring carbons are particularly diagnostic.

IsomerKey ¹³C NMR Signals (δ, ppm) in CDCl₃
2,5-Diphenyloxazole Oxazole carbons in derivatives appear around 150-160 ppm.[10]
2,4-Diphenyloxazole 162.0, 142.1, 133.4, 131.2, 130.4, 128.8, 128.1, 127.6, 126.5, 125.7
4,5-Diphenyloxazole No specific literature data for the parent compound was found. A derivative showed oxazole carbons in the 145-155 ppm range.[11]

The Influence of Derivatives: Fine-Tuning Spectroscopic Properties

The introduction of substituents on the phenyl rings of diphenyloxazoles offers a powerful strategy to modulate their spectroscopic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to alter the HOMO-LUMO energy gap, thereby tuning the absorption and emission wavelengths.[6]

For instance, in derivatives of 2,5-diphenyloxazole, the addition of an electron-donating triphenylamine group and an electron-withdrawing cyanoacrylic acid group can extend the π-conjugation and induce intramolecular charge transfer (ICT), leading to a red-shift in the absorption spectrum and making them suitable as sensitizers in dye-sensitized solar cells (DSSCs).[6]

dot

Derivatives_Effect Parent_Oxazole Diphenyloxazole Core EDG Electron-Donating Group (e.g., -NH₂, -OCH₃) Parent_Oxazole->EDG Increases HOMO Energy EWG Electron-Withdrawing Group (e.g., -NO₂, -CN) Parent_Oxazole->EWG Decreases LUMO Energy Red_Shift Red-Shifted Absorption/Emission (Longer Wavelength) EDG->Red_Shift EWG->Red_Shift Blue_Shift Blue-Shifted Absorption/Emission (Shorter Wavelength)

Caption: Influence of substituents on the photophysical properties.

Experimental Protocols

Synthesis of 2,5-Diphenyloxazole (PPO) via Robinson-Gabriel Synthesis

This one-pot modification is an efficient method for the synthesis of PPO.[1]

  • Acyl Chloride Formation: React hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C.

  • Friedel-Crafts Acylation: Add benzene and aluminum trichloride to the crude benzamidoacetyl chloride and reflux for 3 hours.

  • Cyclization: Cool the mixture and add 50 wt% sulfuric acid. Heat to 100°C.

  • Work-up: Evaporate excess benzene, cool, and add water to precipitate the crude PPO. The product can be purified by recrystallization.

dot

PPO_Synthesis Start Hippuric Acid Step1 React with Thionyl Chloride Start->Step1 Intermediate1 Benzamidoacetyl Chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation with Benzene/AlCl₃ Intermediate1->Step2 Intermediate2 N-benzoyl-ω-aminoacetophenone Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 Product 2,5-Diphenyloxazole (PPO) Step3->Product

Caption: Workflow for the one-pot synthesis of 2,5-Diphenyloxazole.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the diphenyloxazole isomers in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol) in a quartz cuvette.

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 500 nm.

  • Fluorescence Measurement: Excite the sample at its absorption maximum (λ_max) and record the emission spectrum using a spectrofluorometer.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate).

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • 2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments for complete structural assignment, especially for novel derivatives.[12]

Conclusion

The spectroscopic properties of diphenyloxazole isomers are intricately linked to their molecular structure. While 2,5-diphenyloxazole (PPO) is a well-characterized and highly fluorescent compound, a significant opportunity exists for further investigation into the photophysical and NMR characteristics of the 2,4- and 4,5-isomers. A systematic comparative study would not only fill a crucial knowledge gap but also enable the rational design of novel oxazole-based materials with tailored spectroscopic properties for a wide array of applications in science and technology. The strategic functionalization of these scaffolds provides a versatile platform for fine-tuning their electronic and photophysical behavior, paving the way for the next generation of advanced organic materials.

References

  • Coon, J. E., et al. (2019). Methacrylate-Functionalized 2,5-Diphenyloxazole for Use as Fluorescent Monomers in Plastic Scintillators. ACS Applied Polymer Materials, 1(5), 1198–1205. [Link]

  • Niedzwiedzki, D. M., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A, 126(32), 5273–5282. [Link]

  • Niedzwiedzki, D. M., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A, 126(32), 5273–5282. [Link]

  • Niedzwiedzki, D. M., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A, 126(32), 5273–5282. [Link]

  • Mazzone, G., et al. (1982). Synthesis of New Derivatives of the 4,5-diphenyloxazole Series. Il Farmaco; edizione scientifica, 37(9), 591-602. [Link]

  • SpectraBase. (n.d.). (+)-(1R,2R,3S)-2-(1-N-butyl-2-isobutylcarbonyloxy-3-methoxymethoxybutyl)-4,5-diphenyloxazole. SpectraBase. Retrieved from [Link]

  • Wang, Y., et al. (2009). Design, Synthesis, and In-Vivo Evaluation of 4,5-diaryloxazole as Novel Nonsteroidal Anti-Inflammatory Drug. Archiv der Pharmazie, 342(12), 708-714. [Link]

  • Bhakta, A., & Ahmed, N. (2025). Synthesis of 4,5‐diphenylisoxazole derivatives. Asian Journal of Organic Chemistry. [Link]

  • Rao, V. K., et al. (1992). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 569-576. [Link]

  • Chorobiński, M., et al. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. Dyes and Pigments, 208, 110829. [Link]

  • Wikipedia. (2023). 2,5-Diphenyloxazole. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diphenyloxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4-Diphenyloxazole. Chem-Impex. Retrieved from [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • Skonieczny, K., et al. (2012). On the photophysical behaviour of 4-halo-5-phenylisoxazoles. Journal of Photochemistry and Photobiology A: Chemistry, 247, 21-27. [Link]

  • NIST. (n.d.). Oxazole, 2,5-diphenyl-. NIST WebBook. Retrieved from [Link]

  • PSGCAS. (2018). The effect of substituted 2,5-Diphenyloxazole on DSSC performance: A theoretical study. PSGCAS. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of (A) 4 and (B) 5. ResearchGate. Retrieved from [Link]

  • PhotochemCAD. (n.d.). 2,5-Diphenyloxazole, [PPO]. PhotochemCAD. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,5-Diphenyloxazole, 99%, suitable for scintillation. Scientific Laboratory Supplies. Retrieved from [Link]

  • OMLC. (n.d.). 2,5-Diphenyloxazole, [PPO]. Oregon Medical Laser Center. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Introduction: Beyond the Benchtop In the pursuit of novel therapeutics and scientific discovery, our responsibility extends beyond the synthesis and analysis of new chemical entities. The lifecycle of a compound, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and scientific discovery, our responsibility extends beyond the synthesis and analysis of new chemical entities. The lifecycle of a compound, including its proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (CAS No. 565466-26-4). As your partner in research, we aim to provide value that transcends the product itself, fostering a culture of safety and integrity in your laboratory.

This document is designed for research scientists and drug development professionals. It moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to ensure a deep, validated understanding of the disposal process.

Part 1: Hazard Identification and Immediate Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is classified with specific hazards that dictate our handling and disposal strategy.

Table 1: GHS Hazard Profile

Hazard ClassGHS Statement CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

These classifications necessitate that all waste streams containing this compound be treated as hazardous waste .[1][2] The absence of a "P-list" or "U-list" classification for this specific compound in broad regulatory lists means we default to its characteristic hazards for waste determination.[3][4][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][6][7]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to proper PPE is non-negotiable. The precautionary statements associated with this compound provide the minimum requirements.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of gloves immediately after handling the compound or its waste, and wash hands thoroughly.

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles to protect against dust particles and splashes.[2]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of solid compound and initial preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste can be managed correctly by disposal facilities.

  • Designate a Specific Waste Stream: All waste contaminated with 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide must be collected separately. This includes:

    • Unused or expired solid compound.

    • Contaminated solutions.

    • Used pipette tips, weighing boats, and other disposable labware.

    • Contaminated PPE (gloves, etc.).

  • Rationale for Segregation: This compound is an organosulfur compound . Co-disposal with certain other chemical wastes, particularly under thermal treatment (incineration), can lead to the generation of sulfur dioxide (SO₂), a toxic and corrosive gas.[8] Therefore, it must be kept separate from incompatible waste streams as designated by your institution's Environmental Health and Safety (EHS) office. Do not mix with other waste streams unless explicitly permitted.[1][9]

Step 3: Containerization - Secure and Compliant Collection

The choice and labeling of your waste container are governed by strict regulations.

  • Container Selection:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for liquids or a securely sealable plastic tub for solids).[4]

    • The container must be in good condition, free of leaks or cracks, and have a secure, screw-on cap.[3]

    • Never use a container that previously held an incompatible chemical.

  • Labeling:

    • From the moment the first drop of waste is added, the container must be labeled.[4][10]

    • The label must clearly state the words "HAZARDOUS WASTE" .[3][10]

    • List the full chemical name: "2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide" . Do not use abbreviations or chemical formulas.[3]

    • For mixed waste, list all constituents and their approximate percentages.

    • Keep the container closed at all times except when adding waste.[7][10]

Step 4: Storage - The Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[4][7][10]

  • Location: The SAA must be at or near the bench or fume hood where the waste is generated and under the control of the laboratory personnel.[10][11]

  • Volume Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste or 1 quart of any acutely hazardous ("P-listed") waste.[4][7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Final Disposal - Professional Management

The final step is to arrange for the removal and ultimate disposal of the hazardous waste.

  • Contact Your EHS Office: When your waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) or equivalent department. They are the trained professionals responsible for the compliant collection of hazardous waste from laboratories.[4]

  • Professional Disposal: Your EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material. The most common method for this type of organic solid is high-temperature incineration in a facility equipped with the necessary scrubbers to handle acid gases like SO₂.[1] Never dispose of this chemical down the drain or in the regular trash.[3]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2, Step 1.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Collect Material: Carefully sweep or scoop the contained material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Ventilate: Allow the area to ventilate thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste containing 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

Caption: Workflow for the compliant disposal of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide waste.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Safety Data Sheet (SDS) Acetamide. LPS.org. Available at: [Link]

  • Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. Available at: [Link]

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Unknown Source.
  • Laboratory Safety Guidance. OSHA. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. Available at: [Link]

  • SAFETY DATA SHEET. BioVendor. Available at: [Link]

  • Safety Data Sheet: acetamide. Chemos GmbH&Co.KG. Available at: [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide 97%. AiFChem, an Xtalpi Company. Available at: [Link]

  • The elimination and extraction of organosulfur compounds from real water and soil samples using metal organic framework/graphene oxide as a novel and efficient nanocomposite. ResearchGate. Available at: [Link]

  • Chemical Waste Management for Labor
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Unknown Source.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Handling novel research chemicals requires moving beyond generic safety data sheets to understand the specific physicochemical properties that drive risk. 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (CAS: 5654...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel research chemicals requires moving beyond generic safety data sheets to understand the specific physicochemical properties that drive risk. 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (CAS: 565466-26-4) is a lipophilic oxazole derivative. Due to its structural moieties—specifically the thioacetamide linkage and the bulky, hydrophobic diphenyl groups—this compound presents unique handling challenges regarding dermal penetration and aerosolization.

This guide provides a comprehensive, mechanistically grounded operational plan for researchers and drug development professionals handling this compound.

Chemical Identity & Mechanistic Hazard Profile

Before establishing a safety protocol, we must understand why the compound is hazardous. The thioacetamide moiety can act as a mild electrophile, interacting with nucleophiles in biological tissues, which drives its irritant properties. Furthermore, its high lipophilicity means that if solubilized in organic carriers, it can bypass the stratum corneum with high efficiency.

According to the [1], this compound carries the GHS signal word "Warning" and presents specific acute hazards.

Table 1: Chemical Identity & GHS Classification

ParameterSpecificationMechanistic Causality of Hazard
Chemical Name 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamideN/A
CAS Number 565466-26-4N/A
Molecular Weight 352.46 g/mol Small enough to cross cellular membranes if solubilized.
Physical Form SolidProne to electrostatic cling and aerosolization during weighing.
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.
H315 / H319 Causes skin/serious eye irritationThioether/amide groups interact with mucous membranes.
H335 May cause respiratory irritationFine particulates inflame the respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when preparing stock solutions of highly lipophilic compounds. The selection below is designed to mitigate both particulate inhalation and vehicle-mediated dermal exposure, adhering to [2].

Table 2: Required PPE and Operational Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥ 4 mil inner, ≥ 8 mil outer)Nitrile blocks solid powder. Double-gloving is critical because solvents used for dissolution (e.g., DMSO) act as permeation enhancers, rapidly degrading standard latex and carrying the solute through the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates during weighing (mitigates H319) and solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. Must be fully buttoned with cuffs tucked under the inner glove.
Respiratory N95 Respirator (if outside hood)Mitigates inhalation of aerosolized powders (H335). Note: Primary handling must occur inside a ducted fume hood.

Operational Workflow & Exposure Control

The following logic diagram illustrates the hierarchical exposure control pathway required when handling this oxazole derivative.

ExposureControl Hazard Hazard Source: Solid Particulates (H302, H315, H319, H335) EngControl Engineering Controls: Ducted Fume Hood (Face Velocity >100 fpm) Hazard->EngControl Primary PPE_Skin Skin Protection: Double Nitrile Gloves (>0.11 mm thickness) Hazard->PPE_Skin Secondary PPE_Eye Eye Protection: ANSI Z87.1 Splash Goggles Hazard->PPE_Eye Secondary SafeHandling Safe Handling: Anti-static Weighing & Solvent Addition EngControl->SafeHandling PPE_Skin->SafeHandling PPE_Eye->SafeHandling Waste Decontamination & Hazardous Waste SafeHandling->Waste

Fig 1: Exposure control pathway for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide.

Protocol: Preparation of a 10 mM In Vitro Stock Solution

This protocol is designed as a self-validating system to ensure safety at every step of the dissolution process.

Step 1: Fume Hood Preparation & Static Control Ensure the fume hood sash is at the designated operating height (maintaining 80-100 fpm face velocity). Place an anti-static mat on the work surface.

  • Causality: Solid powders with aromatic rings exhibit severe electrostatic cling. Static discharge can cause the fine powder to violently aerosolize, increasing the risk of inhalation.

Step 2: PPE Verification Don the FR lab coat, ANSI goggles, and double nitrile gloves.

  • Self-Validation Check: Stretch the outer glove slightly before donning to visually inspect for micro-tears. If any light passes through a defect, discard and replace.

Step 3: Weighing the Solid Using a static-dissipative micro-spatula, carefully transfer the required mass of the compound to a pre-tared, amber glass vial.

  • Self-Validation Check: If the powder visibly repels from the spatula or clings to the sides of the vial, stop immediately. Use an ionizing zero-stat gun to neutralize the ambient static charge before proceeding.

Step 4: Solvent Addition & Dissolution Add anhydrous DMSO (or DMF) directly to the vial inside the fume hood. Cap the vial tightly and vortex until visually clear. Do not sonicate unless the vial is hermetically sealed, as sonication generates heat and internal pressure.

  • Self-Validation Check: Inspect the outer glove for any moisture or discoloration after handling the DMSO. If compromised, immediately remove the outer glove, verify the inner glove is dry, and don a new outer layer.

Step 5: Aliquoting and Storage Divide the stock into single-use aliquots in O-ring sealed microcentrifuge tubes. Store sealed in a dry environment at room temperature (as per standard stability profiles[3]), or at -20°C for long-term preservation.

Spill Response & Decontamination Plan

  • Solid Spill (Neat Powder): Do not dry sweep, as this will aerosolize the H335-classified irritant. Cover the spill with damp absorbent paper (using water or a 10% ethanol solution to reduce static tension) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spill (DMSO Stock Solution): Cover with an inert absorbent material such as vermiculite or universal chemical spill pads. Do not use combustible materials like sawdust. Wash the residual area thoroughly with soap and water. Causality: DMSO is highly water-soluble; washing ensures all traces of the permeation enhancer are removed from the workspace.

Waste Disposal Logistics

  • Solid Waste: Contaminated gloves, weigh boats, and empty reagent vials must be placed in a sealed, labeled solid hazardous waste container designated for high-temperature incineration.

  • Liquid Waste: Dispose of stock solutions in the Non-Halogenated Organic Solvent waste stream.

    • Critical Chemical Warning: Do not mix this waste with highly acidic waste streams. Under strong acidic conditions, thioacetamides can undergo hydrolysis and degradation, potentially releasing highly toxic hydrogen sulfide ( H2​S ) gas.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." U.S. Department of Labor. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2609649." PubChem.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.